5-Methyl-1,2,4-thiadiazol-3-amine
Description
The exact mass of the compound 5-Methyl-1,2,4-thiadiazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTJCIZGMCJHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482218 | |
| Record name | 5-Methyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-55-4 | |
| Record name | 5-Methyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2,4-thiadiazol-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Definitive Structural Elucidation of 5-Methyl-1,2,4-thiadiazol-3-amine: A Multi-Technique Approach to Navigating Ambiguous Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is non-negotiable. 5-Methyl-1,2,4-thiadiazol-3-amine, a key building block in the synthesis of various pharmacologically active agents, has historically been plagued by conflicting and, in some cases, erroneous spectroscopic data in the literature.[1] This guide provides a definitive, field-proven workflow for the elucidation and confirmation of its structure. We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, ensuring a self-validating system of analysis that guarantees the identity and purity of the target compound.
This document is structured to guide the researcher through a logical and robust analytical cascade, from initial synthesis and purification to ultimate confirmation by the gold standard of X-ray crystallography.
Synthesis and Purification: Laying a Foundation of Purity
The structural analysis is only as reliable as the sample's purity. Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine often involves the reaction of an N-haloacetamidine intermediate with a metal thiocyanate, a method that co-produces a significant amount of inorganic salts.[1][2] While historical methods relied on recrystallization from water, this has proven to be inefficient for complete salt removal.[1]
Expert Insight: A superior and scalable purification strategy is crucial. Column chromatography can be used for small-scale work, but for multi-gram quantities, a more robust method is required to ensure no inorganic contaminants interfere with subsequent analyses, particularly elemental analysis and IR spectroscopy.
Recommended Protocol: Soxhlet Extraction
A thorough Soxhlet extraction using a solvent like dichloromethane has been demonstrated to be highly effective for isolating the pure compound from inorganic byproducts on a 20-30 gram scale.[1]
-
Reaction Work-up: Following the synthesis reaction, filter the mixture to remove the bulk of inorganic salts and evaporate the filtrate under reduced pressure.
-
Extraction: Subject the residual solid to continuous Soxhlet extraction with dichloromethane for approximately 18 hours.
-
Isolation: Evaporate the combined dichloromethane extracts under reduced pressure to yield the pure, salt-free product.[1]
This protocol provides a solid foundation, ensuring that the material subjected to spectroscopic analysis is of the highest possible purity.
The Analytical Workflow: A Triad of Spectroscopic Verification
A multi-pronged analytical approach is essential for unambiguous structure elucidation. We will employ Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry as primary tools, culminating in X-ray crystallography for absolute confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of hydrogen and carbon atoms. Given the documented discrepancies in the literature, obtaining high-quality spectra in multiple solvents is a critical self-validation step.[1]
Causality of Solvent Choice: Using both a protic (CD₃OD) and an aprotic (DMSO-d₆) solvent is recommended. This helps to identify exchangeable protons (like those on the amine group) and can resolve signal overlap that may occur in one solvent but not the other. The amine protons, for instance, are readily observed in DMSO-d₆ but are often exchanged and not seen in CD₃OD.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare samples by dissolving ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (DMSO-d₆ and CD₃OD).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on a 100 MHz (or higher) spectrometer. A proton-decoupled experiment is standard.
Data Summary & Interpretation
The following table presents the corrected, authoritative NMR data for 5-Methyl-1,2,4-thiadiazol-3-amine.[1]
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 7.82 ppm | broad singlet | -NH₂ (2H) |
| 2.23 ppm | singlet | -CH₃ (3H) | ||
| CD₃OD | 2.31 ppm | singlet | -CH₃ (3H) | |
| ¹³C | DMSO-d₆ | 183.2 ppm | singlet | C5 (Thiadiazole ring) |
| 169.2 ppm | singlet | C3 (Thiadiazole ring) | ||
| 18.7 ppm | singlet | -CH₃ | ||
| CD₃OD | 185.6 ppm | singlet | C5 (Thiadiazole ring) | |
| 171.0 ppm | singlet | C3 (Thiadiazole ring) | ||
| 18.5 ppm | singlet | -CH₃ |
Trustworthiness Check: Note the significant downfield shifts of the two ring carbons (C3 and C5) to >165 ppm. This is characteristic of 1,2,4-thiadiazole rings and serves as a key diagnostic feature.[1] Reports in the literature citing a ring carbon at ~133 ppm are erroneous and should be disregarded.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups. Its primary role here is to confirm the presence of the amine group and the characteristic vibrations of the heterocyclic ring system.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the purified solid directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Summary & Interpretation
The IR spectrum provides a unique fingerprint for the molecule. Key vibrational frequencies are summarized below.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3265, 3073 | Medium-Strong | N-H stretching vibrations of the primary amine |
| 1645 | Strong | N-H scissoring (bending) vibration |
| 1537, 1489 | Strong | C=N and ring stretching vibrations |
| 1379, 1331 | Medium | C-N stretching and other ring vibrations |
| 808 | Strong | Ring-related out-of-plane bending |
Trustworthiness Check: The presence of strong, distinct peaks for N-H stretching and bending is definitive for the amino group. Some older literature erroneously reports a peak at 2050 cm⁻¹, which is absent in the pure compound and should be considered an artifact or impurity.[1]
Absolute Confirmation: Single-Crystal X-ray Diffraction
While the combination of NMR and IR provides a robust structural hypothesis, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the molecule.[2] This technique is the ultimate arbiter, resolving any lingering doubts from conflicting literature data.
Expert Insight: Growing diffraction-quality crystals is the primary challenge. For this compound, crystals suitable for analysis can often be obtained directly from the Soxhlet extraction without further purification, highlighting the efficacy of the recommended purification protocol.[1]
Data Summary & Interpretation
X-ray diffraction confirms the molecular structure, connectivity, and provides precise bond lengths and angles. The analysis for 5-Methyl-1,2,4-thiadiazol-3-amine reveals key features consistent with other simple 1,2,4-thiadiazoles.[1]
| Parameter | Value (Å or °) | Significance |
| S(1)-N(2) Bond Length | ~1.68 Å | Confirms S-N bond in the ring |
| N(2)-C(3) Bond Length | ~1.32 Å | Double-bond character |
| C(5)-S(1) Bond Length | ~1.74 Å | Confirms C-S bond in the ring |
| C(5)-S(1)-N(2) Angle | ~92.0° | Characteristic acute angle at sulfur in the 5-membered ring |
| N(2)-C(3)-N(4) Angle | ~119.7° | Wide angle at the methyl-bearing carbon |
The crystallographic data also reveals an extensive two-dimensional hydrogen-bonded network in the solid state, an insight only achievable through this method.[1][2]
Conclusion: An Authoritative & Self-Validating Protocol
The structural elucidation of 5-Methyl-1,2,4-thiadiazol-3-amine demands a rigorous, multi-technique approach that is critically aware of historical data discrepancies. By initiating with a robust purification method like Soxhlet extraction, the analyst ensures a pure sample free of confounding artifacts. The subsequent application of a dual-solvent NMR strategy and corroborative IR spectroscopy builds a strong, self-consistent structural hypothesis. Finally, single-crystal X-ray diffraction provides irrefutable confirmation of the molecular structure. This integrated workflow represents a gold standard for researchers, ensuring the integrity of their starting materials and the reliability of their subsequent research in drug development and beyond.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]
Sources
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 3-Amino-5-methyl-1,2,4-thiadiazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-amino-5-methyl-1,2,4-thiadiazole, a pivotal heterocyclic scaffold in medicinal and materials chemistry. We delve into the seminal synthesis reported in 1954, elucidating the underlying chemical principles and experimental nuances. This guide offers a detailed examination of the reaction mechanism, starting materials, and the evolution of the synthetic protocol, providing field-proven insights into the causality behind the experimental choices. Furthermore, we present a modernized and optimized experimental procedure, complete with characterization data, to serve as a practical reference for researchers. This document is intended to be a definitive resource, bridging the historical context of this important molecule with contemporary applications and synthetic strategies.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif that has garnered significant attention in drug discovery and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold." Within this class of compounds, 3-amino-5-methyl-1,2,4-thiadiazole stands out as a versatile building block for the synthesis of a wide array of functional molecules.
First reported in 1954, the simple yet elegant structure of 3-amino-5-methyl-1,2,4-thiadiazole has paved the way for its incorporation into a multitude of bioactive agents. It has found utility as a precursor to potential pesticides, a core component of medicinally important enzyme inhibitors, azo dyes, and even cephalosporin antibiotics.[1] Its continued relevance in modern chemistry underscores the importance of understanding its fundamental synthesis and historical development. This guide aims to provide a detailed and authoritative account of its origins, offering a valuable resource for both seasoned researchers and those new to the field.
The Historical Synthesis: A Landmark Achievement
The first documented synthesis of 3-amino-5-methyl-1,2,4-thiadiazole was a significant contribution to heterocyclic chemistry.[1] The original synthetic route commences with the readily available acetamidine hydrochloride and proceeds through an in situ generated N-haloacetamidine intermediate, which then undergoes cyclization with a thiocyanate salt.[1][2][3]
Core Reaction Principle
The foundational principle of this synthesis is the reaction of an amidine with a halogenating agent to form a reactive N-haloamidine. This intermediate is then subjected to nucleophilic attack by the sulfur atom of a thiocyanate ion, followed by an intramolecular cyclization and elimination to afford the 1,2,4-thiadiazole ring. The choice of reagents and reaction conditions in the original protocol was dictated by the need to control the reactivity of the intermediates and achieve efficient cyclization.
The overall transformation can be visualized as the construction of the C-N-S-C-N heterocyclic core from two key fragments: the C-N-C backbone of acetamidine and the S-C-N unit of the thiocyanate.
The 1954 Experimental Protocol: A Step-by-Step Analysis
The original synthesis, while groundbreaking, presented challenges in product isolation and purification due to the formation of inorganic salts as byproducts.[1][2] Below is a detailed breakdown of the historical procedure, coupled with an analysis of the rationale behind each step.
Step 1: In Situ Generation of N-Bromoacetamidine
-
Procedure: Acetamidine hydrochloride is dissolved in methanol and cooled in an ice-salt bath. Bromine and a solution of sodium methoxide in methanol are added simultaneously from separate dropping funnels.
-
Causality:
-
Acetamidine Hydrochloride: A stable and commercially available starting material that provides the N-C-N fragment of the final product.
-
Methanol: A suitable solvent that dissolves the starting materials and facilitates the reaction at low temperatures.
-
Ice-Salt Bath: Cooling is crucial to control the exothermicity of the halogenation reaction and to minimize side reactions.
-
Simultaneous Addition: This is a critical aspect of the procedure. The sodium methoxide is added to neutralize the hydrobromide formed during the reaction, driving the equilibrium towards the N-bromoacetamidine. Maintaining a slight excess of bromine ensures the complete conversion of the acetamidine.
-
Step 2: Cyclization with Potassium Thiocyanate
-
Procedure: A solution of potassium thiocyanate in methanol is added to the cooled reaction mixture, ensuring the temperature does not exceed 15 °C. The mixture is stirred in ice for 2 hours.
-
Causality:
-
Potassium Thiocyanate: Provides the S-C-N component for the heterocycle formation.
-
Controlled Temperature: Maintaining a low temperature is essential to manage the reactivity of the N-bromoacetamidine and to favor the desired cyclization pathway over potential decomposition or side reactions.
-
Stirring: Ensures proper mixing of the reactants to facilitate an efficient reaction.
-
Step 3: Quenching and Workup
-
Procedure: Acetic acid is added, followed by an aqueous sodium sulfide solution to quench any unreacted bromine. The mixture is then filtered, and the filtrate is evaporated.
-
Causality:
-
Acetic Acid: Neutralizes any excess base.
-
Sodium Sulfide: A reducing agent used to safely destroy any remaining bromine, which is a hazardous and reactive substance.
-
Filtration: Removes the bulk of the inorganic salts (sodium bromide and potassium bromide) that precipitate from the methanolic solution.
-
Evaporation: Concentrates the product in the filtrate.
-
Step 4: Purification
-
Original Method: The residue was recrystallized from water to remove the remaining inorganic salts.[1]
-
Challenges: This method often resulted in low and variable yields, with the final product still containing metal halide impurities.[1]
Mechanistic Insights
The precise mechanism of the reaction between the N-haloacetamidine and the thiocyanate ion involves a series of steps that culminate in the formation of the stable 1,2,4-thiadiazole ring.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed reaction pathway for the historical synthesis of 3-amino-5-methyl-1,2,4-thiadiazole.
The reaction is believed to proceed via the following steps:
-
Formation of N-Bromoacetamidine: The acetamidine is halogenated at the nitrogen atom by bromine in the presence of a base.
-
Nucleophilic Attack: The sulfur atom of the thiocyanate anion acts as a nucleophile and attacks the nitrogen-bound carbon of the N-bromoacetamidine.
-
Intramolecular Cyclization: The nitrogen atom of the thiocyanate moiety then attacks the imine carbon, leading to the formation of the five-membered ring.
-
Elimination: The elimination of hydrogen bromide results in the formation of the aromatic 1,2,4-thiadiazole ring.
Evolution and Optimization of the Synthesis
While the 1954 synthesis was a pivotal discovery, the challenges associated with product purification prompted further refinements. A significant improvement to the original protocol involves a modified workup procedure that avoids the problematic recrystallization from water.
An Improved Isolation Protocol
A more efficient method for isolating pure 3-amino-5-methyl-1,2,4-thiadiazole involves a Soxhlet extraction of the crude product.[1]
Optimized Workup Procedure:
-
Following the evaporation of the reaction filtrate, the residual solid is subjected to continuous extraction with dichloromethane in a Soxhlet apparatus for an extended period (e.g., 18 hours).
-
The combined dichloromethane extracts are then evaporated under reduced pressure to yield the pure product as pale brown crystals.
Causality of Improvement:
-
Dichloromethane: This solvent has good solubility for the organic product while having poor solubility for the inorganic salt byproducts.
-
Soxhlet Extraction: This continuous extraction technique allows for the efficient separation of the product from the inorganic impurities, leading to a significantly purer final product and more consistent yields.
Characterization Data
Accurate characterization of 3-amino-5-methyl-1,2,4-thiadiazole is crucial for its use in further synthetic applications. Over the years, there have been discrepancies in the reported spectroscopic data, which have been recently clarified and corrected.[1]
Table 1: Physicochemical and Spectroscopic Data for 3-Amino-5-methyl-1,2,4-thiadiazole
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃S | [1] |
| Molecular Weight | 115.15 g/mol | [1] |
| Melting Point | 202-204 °C | [1] |
| ¹H-NMR (400 MHz, CD₃SOCD₃) | δ 7.82 (br s, 2H), 2.23 (s, 3H) | [1] |
| ¹³C-NMR (100 MHz, CD₃SOCD₃) | δ 183.2, 169.2, 18.7 | [1] |
| IR (ATR, cm⁻¹) | 3265, 3073, 1645, 1537, 1489, 1379 | [1] |
X-ray Crystallography: The molecular structure of 3-amino-5-methyl-1,2,4-thiadiazole has been unequivocally confirmed by X-ray diffraction.[1] The crystal structure reveals a planar heterocyclic ring and a two-dimensional hydrogen-bonded network of molecules.[1]
Alternative Synthetic Approaches: A Broader Perspective
While the historical synthesis remains a cornerstone, other methods for the construction of the 1,2,4-thiadiazole ring have been developed, providing alternative synthetic strategies. A notable approach is the oxidative cyclization of amidinothioureas.[4] This method involves the formation of an N-S bond through an intramolecular oxidation process, often mediated by reagents such as bromine or iodine.[1]
Diagram of the Oxidative Cyclization Workflow
Caption: Generalized scheme for the synthesis of 1,2,4-thiadiazoles via oxidative cyclization of amidinothioureas.
This alternative pathway highlights the versatility of synthetic approaches to this important heterocyclic system and provides chemists with a broader toolbox for accessing a diverse range of 1,2,4-thiadiazole derivatives.
Conclusion: A Legacy of Innovation
The discovery and historical synthesis of 3-amino-5-methyl-1,2,4-thiadiazole represent a significant milestone in heterocyclic chemistry. The original 1954 protocol, born out of the fundamental principles of organic reactivity, laid the groundwork for the development of a vast array of functional molecules with profound implications in medicine and technology. The subsequent optimization of this synthesis underscores the iterative nature of scientific progress, where initial discoveries are refined and perfected over time. This in-depth technical guide has provided a comprehensive exploration of the historical synthesis, its mechanistic underpinnings, and its evolution, offering a valuable resource for researchers and scientists. The enduring importance of 3-amino-5-methyl-1,2,4-thiadiazole serves as a testament to the power of foundational synthetic chemistry and its lasting impact on scientific innovation.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
- Google Patents. (2020).
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 493-506. [Link]
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Antony, M., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]
-
Perupogu, S., et al. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-190). ISRES Publishing. [Link]
- Google Patents. (2021).
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X-ray diffraction and crystal structure of 5-Methyl-1,2,4-thiadiazol-3-amine.
An In-Depth Technical Guide to the X-ray Diffraction and Crystal Structure of 5-Methyl-1,2,4-thiadiazol-3-amine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular and supramolecular structure of 5-Methyl-1,2,4-thiadiazol-3-amine (alternatively named 5-amino-3-methyl-1,2,4-thiadiazole), a heterocyclic compound of significant interest in medicinal and materials chemistry. Historically, conflicting spectroscopic and physical data for this compound necessitated an unambiguous structural determination. This document details the optimized synthesis, experimental protocol for single-crystal X-ray diffraction (SC-XRD), and an in-depth analysis of the resulting crystal structure. The discussion emphasizes the causality behind experimental choices and the critical role of intermolecular forces, particularly an elaborate hydrogen-bonding network, in dictating the solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic principles and their application in characterizing small molecules.
Introduction: The Rationale for Definitive Structural Analysis
The 1,2,4-thiadiazole ring is a privileged scaffold in drug discovery and materials science, appearing in compounds developed as potential pesticides, enzyme inhibitors, and even cephalosporin antibiotics.[1][2] 5-Methyl-1,2,4-thiadiazol-3-amine, first synthesized in 1954, is a foundational member of this class.[1][2] However, subsequent reports over the decades introduced significant discrepancies in its published physical and spectroscopic data, including conflicting melting points and erroneous NMR chemical shifts.[1][2] Such inconsistencies cast doubt on the identity and purity of the material used in various studies and hinder rational drug design, where precise knowledge of a molecule's three-dimensional structure is paramount.
To resolve these ambiguities, a definitive structural elucidation using single-crystal X-ray diffraction was undertaken. This technique provides unequivocal proof of molecular constitution, connectivity, and, crucially, reveals the intricate packing of molecules in the solid state. Understanding this crystal packing, governed by non-covalent interactions, is fundamental to predicting and controlling critical physicochemical properties for drug development, such as solubility, stability, and bioavailability.[3][4] This guide presents the complete structural analysis, correcting the historical record and providing a validated foundation for future research.
Methodology: From Synthesis to Structure Solution
The foundation of any crystallographic study is the availability of high-purity, single crystals. The protocol described herein is a self-validating system, beginning with an optimized synthesis that avoids chromatography and yields diffraction-quality crystals directly.
Optimized Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine
The synthesis of 1,2,4-thiadiazoles often involves the reaction of an N-haloacetamidine with a metal thiocyanate, which can co-precipitate inorganic salts with the product.[2] The following protocol, adapted from Aitken and Slawin, employs a Soxhlet extraction for purification—a robust and scalable alternative to column chromatography that is highly effective for removing salt impurities.[2]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium methoxide (from 24 g sodium, 1.04 mol, in 300 mL methanol) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color).
-
Quenching: After addition is complete, add a small amount of extra sodium methoxide solution to discharge the orange color.
-
Thiadiazole Formation: While cooling in ice, add a solution of potassium thiocyanate (50.5 g, 0.52 mol) in methanol (250 mL) over 10 minutes, ensuring the temperature remains below 15 °C.
-
Workup: Stir the mixture in ice for 2 hours. Add acetic acid (16 mL), followed by a sufficient quantity of aqueous sodium sulfide solution to neutralize any remaining oxidant.
-
Isolation of Crude Product: Filter the mixture to remove precipitated salts and evaporate the filtrate under reduced pressure.
-
Purification (Soxhlet Extraction): Subject the residual solid to continuous Soxhlet extraction with dichloromethane for 18 hours. This is the critical purification step, as the organic solvent selectively dissolves the target compound, leaving the inorganic salts behind.
-
Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield pale brown, diffraction-quality crystals of 5-Methyl-1,2,4-thiadiazol-3-amine (yield: ~47%).[2]
Single-Crystal X-ray Diffraction (SC-XRD)
The workflow for determining a crystal structure is a systematic process designed to yield a precise three-dimensional model of the electron density within the crystal.
Step-by-Step Crystallographic Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (0.10 × 0.10 × 0.03 mm) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (T = 93 K) to minimize thermal motion and radiation damage.[2] Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71075 Å).[2] The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the positions and intensities of the diffracted X-rays (reflections) are recorded.
-
Data Reduction: The collected raw data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to determine the unit cell parameters and space group. The symmetry of the diffraction pattern for this compound led to the assignment of the triclinic space group P-1.[2]
-
Structure Solution: The phases of the reflections, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined using a full-matrix least-squares method to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined accordingly.
Results and Discussion: A Structure Defined by Hydrogen Bonding
The successful application of the above methodology yielded a definitive, high-resolution crystal structure, resolving all prior ambiguities.
Molecular Structure
The asymmetric unit of the crystal contains two distinct but conformationally very similar molecules of 5-Methyl-1,2,4-thiadiazol-3-amine.[2] The analysis confirms the connectivity and planarity of the thiadiazole ring, a common feature in related heterocyclic systems.[5]
The bond lengths and angles are consistent with those of other structurally characterized 1,2,4-thiadiazoles.[2] Notably, the endocyclic angle at the sulfur atom (C5-S1-N2) is acute (~92°), while the angle at the methyl-substituted carbon (N2-C3-N4) is wide (~120°), accommodating the geometric constraints of the five-membered ring.[2]
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| S(1)-N(2) | 1.682(1) | C(5)-S(1)-N(2) | 92.03(6) |
| N(2)-C(3) | 1.317(2) | S(1)-N(2)-C(3) | 107.93(9) |
| C(3)-N(4) | 1.374(2) | N(2)-C(3)-N(4) | 119.7(1) |
| N(4)-C(5) | 1.333(2) | C(3)-N(4)-C(5) | 109.0(1) |
| C(5)-S(1) | 1.740(1) | N(4)-C(5)-S(1) | 111.34(9) |
| Table 1: Selected bond lengths and angles for one of the two independent molecules in the asymmetric unit. Data sourced from Aitken & Slawin (2018).[2] |
Crystal Packing and Supramolecular Network
The most insightful aspect of the crystal structure is the elaborate two-dimensional network formed by intermolecular hydrogen bonds.[1][2] Each amine (–NH₂) group acts as a hydrogen bond donor, while the ring nitrogen atoms at positions 2 and 4 (N2 and N4) act as acceptors. This directed and specific interaction is the dominant force governing the crystal packing.
The hydrogen bonding results in the formation of several distinct supramolecular motifs:
-
Dimeric Pairs: Molecules form head-to-tail dimeric pairs through N-H···N(4) interactions.
-
20-Membered Rings: Four molecules are linked using only N-H···N(2) interactions, creating large 20-membered rings with the four sulfur atoms pointing inwards.
-
24-Membered Rings: A combination of both N-H···N(2) and N-H···N(4) interactions links four molecules into even larger 24-membered rings, with the four methyl groups oriented towards the center.[2]
This intricate network connects all molecules into layers, producing a highly stable and ordered crystalline solid.
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(6)-H(6A)···N(12) | 0.90(2) | 2.18(2) | 3.076(2) | 172(2) |
| N(6)-H(6B)···N(14) | 0.93(2) | 2.11(2) | 3.003(2) | 160(2) |
| N(16)-H(16A)···N(2) | 0.93(2) | 2.11(2) | 3.023(2) | 167(2) |
| N(16)-H(16B)···N(4) | 0.93(2) | 2.11(2) | 3.013(2) | 163(2) |
| Table 2: Hydrogen bonding parameters. Data sourced from Aitken & Slawin (2018).[2] |
Crystallographic Data Summary
The quality of the final refined model is indicated by low R-factors (R1 = 0.0259), confirming an excellent fit between the model and the experimental diffraction data.
| Parameter | Value |
| Chemical Formula | C₃H₅N₃S |
| Formula Weight | 115.15 g·mol⁻¹ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9923(4) |
| b (Å) | 7.8291(5) |
| c (Å) | 10.8037(7) |
| α (°) | 82.329(5) |
| β (°) | 89.896(5) |
| γ (°) | 66.020(5) |
| Volume (ų) | 534.65(6) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 93 |
| Calculated Density (g·cm⁻³) | 1.430 |
| Radiation | Mo Kα (λ = 0.71075 Å) |
| R1 [I > 2σ(I)] | 0.0259 |
| wR2 (all data) | 0.0712 |
| CCDC Number | 1590413 |
| Table 3: Crystal data and structure refinement details. Data sourced from Aitken & Slawin (2018).[2] |
Conclusion
This guide has detailed the definitive structural characterization of 5-Methyl-1,2,4-thiadiazol-3-amine through single-crystal X-ray diffraction. The analysis has corrected historical inconsistencies in the compound's reported data and provided a high-fidelity model of its molecular and supramolecular structure. The key finding is the existence of an elaborate two-dimensional network driven by specific N-H···N hydrogen bonds, which organizes the molecules into a stable, layered crystal lattice.
For professionals in drug development, this structural information is invaluable. It provides a precise understanding of the molecule's conformation and the intermolecular interactions that dictate its solid-state properties. This knowledge is a critical prerequisite for studies in polymorphism, formulation, and the rational design of new derivatives based on this important heterocyclic scaffold.
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Gieralt, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3629. Available from: [Link]
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Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available from: [Link]
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Potential biological activities of the 1,2,4-thiadiazole heterocyclic core.
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This versatile core structure is a key pharmacophore in a multitude of compounds exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Its unique physicochemical characteristics, including its ability to engage in various non-covalent interactions and act as a bioisosteric replacement for other functional groups, make it a valuable building block in the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the 1,2,4-thiadiazole heterocyclic core, offering field-proven insights and detailed methodologies for researchers and drug development professionals.
Introduction: The Physicochemical Landscape of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole is an aromatic heterocyclic compound containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4 of the ring. This arrangement of heteroatoms imparts distinct electronic and steric properties that are crucial for its biological function. The presence of the sulfur atom and the nitrogen atoms allows the core to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[5] Furthermore, the planar nature of the ring system enables it to intercalate into DNA or fit into the active sites of enzymes.
The synthetic versatility of the 1,2,4-thiadiazole core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[6] Common synthetic strategies involve the cyclization of amidines with thioacylating agents or the oxidative cyclization of thioacylamidines.[6] These methods offer a straightforward approach to generating diverse libraries of 1,2,4-thiadiazole derivatives for biological screening.
A Spectrum of Biological Activities: Unveiling the Therapeutic Potential
The 1,2,4-thiadiazole scaffold has been integrated into a multitude of molecules demonstrating a broad range of pharmacological effects. The subsequent sections will delve into the key biological activities associated with this privileged heterocyclic core.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 1,2,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[5] The mechanism of action often involves the inhibition of critical enzymes or pathways involved in cancer cell growth and survival.
A notable study detailed the design and synthesis of a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives with amide functionality.[5] Several of these compounds displayed potent anticancer activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[5] The structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups, such as a 3,4,5-trimethoxy substitution on the phenyl ring, significantly enhanced the anticancer potency.[5]
Data Presentation: Anticancer Activity of 1,2,4-Thiadiazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Standard (Etoposide) IC₅₀ (µM) | Reference |
| 8b | MCF-7 | 0.10 ± 0.084 | 1.91 ± 0.84 | [5] |
| A549 | 0.17 ± 0.032 | 2.54 ± 0.092 | [5] | |
| DU-145 | 0.83 ± 0.091 | 3.08 ± 0.135 | [5] | |
| MDA-MB-231 | 0.28 ± 0.017 | 2.12 ± 0.063 | [5] | |
| 8c | MCF-7 | 0.21 ± 0.013 | 1.91 ± 0.84 | [5] |
| A549 | 0.36 ± 0.019 | 2.54 ± 0.092 | [5] | |
| DU-145 | 1.12 ± 0.045 | 3.08 ± 0.135 | [5] | |
| MDA-MB-231 | 0.49 ± 0.026 | 2.12 ± 0.063 | [5] | |
| 8d | MCF-7 | 0.35 ± 0.021 | 1.91 ± 0.84 | [5] |
| A549 | 0.52 ± 0.033 | 2.54 ± 0.092 | [5] | |
| DU-145 | 1.38 ± 0.061 | 3.08 ± 0.135 | [5] | |
| MDA-MB-231 | 0.67 ± 0.041 | 2.12 ± 0.063 | [5] |
Experimental Protocols: MTT Assay for Anticancer Activity Evaluation
This protocol outlines the methodology used to assess the in-vitro anticancer activity of the synthesized 1,2,4-thiadiazole derivatives.[5]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (MCF-7, MDA-MB-231, A549, and DU-145) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. The final DMSO concentration should not exceed 0.1%. Etoposide is used as a positive control.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Mandatory Visualization: Proposed Anticancer Mechanism of Action
Caption: Proposed mechanisms of anticancer activity for 1,2,4-thiadiazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The 1,2,4-thiadiazole core is a constituent of various compounds with significant antibacterial and antifungal properties. These derivatives often exert their effects by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. The only commercially available 1,2,4-thiadiazole drug is the antibiotic Cefozopran.[1]
Some compounds bearing a 1,2,4-triazole and 1,3,4-thiadiazole structure have been reported to have antimicrobial activity.[7] For instance, derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against B. subtilis and fungi when compared to other synthesized compounds.[8]
Experimental Protocols: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,2,4-thiadiazole derivatives against various microbial strains.[8]
Step-by-Step Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (broth medium only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization: Antimicrobial Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. The 1,2,4-thiadiazole scaffold has been explored for its potential to yield anti-inflammatory agents.[9] Compounds containing the 1,2,4-triazole moiety in their structure exhibit broad biological activities, with many demonstrating anti-inflammatory activity in vitro through various mechanisms, such as inhibiting COX-1/COX-2 and LOX, or modulating pro-inflammatory cytokine levels.[10]
Antiviral Activity: A Frontier in Infectious Disease Research
The emergence of viral diseases necessitates the development of novel antiviral agents. The 1,2,4-thiadiazole core has shown promise in this area. While some studies have shown that replacing a triazole ring with a thiadiazole can lead to a loss of antiviral activity, other research has demonstrated the potential of 1,2,4-thiadiazole derivatives.[11] For example, the 2-amino-1,3,4-thiadiazole moiety has been identified as a good group for anti-HIV-1 activity.[12] Structure-activity relationship studies have indicated that the electronic properties of substituents on the N-aryl group can significantly influence the antiviral potency.[12]
Conclusion and Future Perspectives
The 1,2,4-thiadiazole heterocyclic core represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2] The synthetic accessibility and the ease of functionalization of this core make it an attractive starting point for the development of new therapeutic agents.[6] Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and exploring their potential in combination therapies. The continued exploration of the chemical space around the 1,2,4-thiadiazole nucleus holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Methyl-1,2,4-thiadiazol-3-amine Derivatives
Abstract
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 5-Methyl-1,2,4-thiadiazol-3-amine derivatives, with a primary focus on the strategic identification and validation of their molecular targets. We delve into the mechanistic basis of their action as cysteine-reactive compounds and present a comprehensive framework for researchers and drug development professionals to systematically investigate and validate novel therapeutic targets. This guide integrates established biochemical and proteomic methodologies with practical, field-proven insights to accelerate the translation of these promising compounds into clinical candidates.
Introduction: The 1,2,4-Thiadiazole Scaffold - A Versatile Warhead in Drug Discovery
The 1,2,4-thiadiazole ring system is a five-membered heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological profile, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2][3]. A key feature of certain 1,2,4-thiadiazole derivatives is their ability to act as "electrophilic warheads," selectively targeting cysteine residues within protein active sites. This mechanism involves the nucleophilic attack of a cysteine thiol on the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and irreversible inhibition of the target protein[4][5].
The 5-Methyl-1,2,4-thiadiazol-3-amine core provides a synthetically tractable starting point for the development of a diverse library of derivatives. The methyl group at the 5-position and the amino group at the 3-position offer opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide will illuminate the path from this promising chemical scaffold to validated therapeutic targets.
Prioritizing Target Classes: A Focus on Cysteine-Dependent Enzymes
Given the inherent reactivity of the 1,2,4-thiadiazole core towards cysteine residues, the initial phase of target identification should logically focus on protein families that utilize a catalytic cysteine. This targeted approach significantly narrows the search space and increases the probability of identifying high-value therapeutic targets.
Cysteine Proteases: Cathepsins
Cathepsins are a family of proteases that play crucial roles in cellular protein turnover and are implicated in a variety of diseases, including cancer and inflammatory disorders. Several cathepsins, most notably Cathepsin B, have a cysteine residue in their active site and are known to be overexpressed in various pathologies[2][6]. The overexpression and altered localization of Cathepsin B in tumors contribute to the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis[7][8]. Therefore, 1,2,4-thiadiazole derivatives that can irreversibly inhibit Cathepsin B represent a promising therapeutic strategy for oncology[4].
Kinases: Glycogen Synthase Kinase 3β (GSK-3β)
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is a key regulator of numerous cellular processes, including metabolism, cell signaling, and apoptosis. Dysregulation of GSK-3β activity is implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, as well as in bipolar disorder and diabetes[3][9][10]. The presence of a cysteine residue in the active site of GSK-3β makes it a plausible target for covalent inhibition by 1,2,4-thiadiazole derivatives.
Transglutaminases: Tissue Transglutaminase (TGM2)
Tissue transglutaminase (TGM2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins. It is involved in a wide range of biological processes, including cell adhesion, migration, and extracellular matrix stabilization. Aberrant TGM2 activity is strongly associated with fibrotic diseases and cancer[11][12][13]. The catalytic mechanism of TGM2 involves a critical cysteine residue, presenting an opportunity for targeted inactivation by 5-Methyl-1,2,4-thiadiazol-3-amine derivatives.
A Strategic Workflow for Target Identification and Validation
A multi-pronged approach combining phenotypic screening with advanced proteomic techniques is essential for the robust identification and validation of therapeutic targets. This workflow ensures that observed cellular effects are directly linked to the engagement of a specific molecular target.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the target identification workflow. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Synthesis of a Focused Compound Library
The synthesis of a diverse yet focused library of 5-Methyl-1,2,4-thiadiazol-3-amine derivatives is the foundational step. A robust synthetic strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity. A general and adaptable synthetic route involves the reaction of commercially available starting materials to generate 3,5-disubstituted 1,2,4-thiadiazoles[14][15][16][17].
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 2-mercaptoimidazole.
-
Intermediate Formation: Generate a key intermediate that has two functional positions for subsequent modifications.
-
SNAr Reaction: Investigate the SNAr reactivity at the C-3 position to introduce a variety of substituents.
-
Regioselective Iodination: Perform a regioselective electrophilic iodination at the C-5 position to prepare for cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: Employ palladium-catalyzed Suzuki-Miyaura cross-coupling with a library of boronic acids to introduce diverse aryl and heteroaryl moieties at the C-5 position[14].
-
Purification and Characterization: Purify each derivative using column chromatography and characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular context. It relies on the principle that the binding of a small molecule to its target protein increases the protein's thermal stability[18][19].
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to 70-80% confluency. Treat the cells with the 1,2,4-thiadiazole derivative or vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a controlled cooling step[20].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement[1].
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. For cysteine-reactive compounds, a competitive ABPP approach is highly effective.
Step-by-Step Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates from the biological system of interest.
-
Competitive Incubation: Incubate the proteome with the 5-Methyl-1,2,4-thiadiazol-3-amine derivative at various concentrations.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the proteome. This probe will label the active sites of cysteine-containing proteins that were not inhibited by the test compound.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne-modified probe.
-
Enrichment and Analysis: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by mass spectrometry to identify and quantify the proteins that were outcompeted by the test compound[21][22][23].
-
Data Analysis: A decrease in the signal for a particular protein in the presence of the 1,2,4-thiadiazole derivative indicates that it is a target of the compound.
Data Presentation and Interpretation
In Vitro Inhibitory Activity
The inhibitory potency of the synthesized derivatives should be determined against the validated targets using biochemical assays. The results should be presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
| Compound ID | Target | IC₅₀ (µM)[24] |
| Derivative 8b | MCF-7 | 0.10 ± 0.084 |
| Derivative 8c | MCF-7 | 0.12 ± 0.032 |
| Derivative 8d | MCF-7 | 0.15 ± 0.021 |
| Derivative 8e | A549 | 0.25 ± 0.011 |
| Derivative 8g | DU-145 | 0.31 ± 0.015 |
| Derivative 8i | MDA MB-231 | 0.18 ± 0.012 |
| Etoposide (Standard) | MCF-7 | 1.91 ± 0.84 |
Table 1: In vitro anticancer activity of selected 1,2,4-thiadiazole-1,2,4-triazole derivatives against various human cancer cell lines.
Enzyme Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies should be performed. The data can be visualized using Michaelis-Menten or Lineweaver-Burk plots[25][26][27][28].
Signaling Pathway Analysis
Once a target is validated, it is crucial to understand its role in cellular signaling pathways to predict the physiological consequences of its inhibition.
Cathepsin B in Cancer Progression
In cancer, Cathepsin B, once activated, can degrade components of the extracellular matrix (ECM) and activate other proteases like matrix metalloproteinases (MMPs), thereby promoting tumor invasion and metastasis[2][7].
GSK-3β in Neurodegeneration
Hyperactivation of GSK-3β is a key pathological feature in several neurodegenerative diseases. It contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease, and is also involved in pathways leading to neuroinflammation and neuronal apoptosis[3][9][29][30].
TGM2 in Fibrosis
In fibrotic diseases, TGM2 is upregulated and contributes to the excessive deposition and cross-linking of extracellular matrix proteins, such as collagen and fibronectin. This leads to tissue scarring and organ dysfunction. TGM2 can be activated by factors like TGF-β1[11][12][13][31][32].
Conclusion and Future Directions
The 5-Methyl-1,2,4-thiadiazol-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly those targeting cysteine-dependent enzymes. The strategic and integrated workflow presented in this guide, combining rational compound design with state-of-the-art target identification and validation methodologies, provides a robust framework for advancing these compounds through the drug discovery pipeline. Future efforts should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these scientific insights into effective clinical treatments for a range of debilitating diseases.
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Legros, V., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][19][20][33]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Eckert, R. L., et al. (2014). Transglutaminases in fibrosis—overview and recent advances. Journal of Cellular and Molecular Medicine. [Link]
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Aggarwal, N., et al. (2016). Beyond basic research: the contribution of cathepsin B to cancer development, diagnosis and therapy. Expert Opinion on Therapeutic Targets. [Link]
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Leung-Toung, R., et al. (2002). Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. Journal of Medicinal Chemistry. [Link]
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Antony P, M., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. The Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2017). (a) Flow chart of the proposed enzyme inhibitor screening methodology... ResearchGate. [Link]
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Rippin, G., & Eldar-Finkelman, H. (2024). The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers in Molecular Neuroscience. [Link]
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Chung, C., et al. (2025). Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Methods in Molecular Biology. [Link]
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Nuber, C. M., Schwab, M., & Konrad, D. B. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. [Link]
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Eldar-Finkelman, H., & Martinez, A. (2011). Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. Molecules. [Link]
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Leung-Toung, R., et al. (2002). Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. ResearchGate. [Link]
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CTSB | Cancer Genetics Web. (n.d.). Cancer Genetics Web. [Link]
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Benjamin Himme. (2013). Enzymes -Inhibitors [graph]. YouTube. [Link]
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Shwe, P. T., et al. (2019). Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis. Cells. [Link]
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Kumar, A., et al. (2017). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work:... ResearchGate. [Link]
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Hooper, C., et al. (2007). The GSK3 beta signaling cascade and neurodegenerative disease. Journal of Neurochemistry. [Link]
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GraphPad. (n.d.). Key concepts: Enzyme inhibition. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Olsen, K. C., et al. (2011). Transglutaminase 2 and Its Role in Pulmonary Fibrosis. ResearchGate. [Link]
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Li, Y., et al. (2019). The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. Frontiers in Chemistry. [Link]
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Gocheva, V., & Joyce, J. A. (2007). Cathepsin B: Multiple roles in cancer. Cell Cycle. [Link]
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Fex, T. A., et al. (2017). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. [Link]
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Urbán, N., et al. (2020). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences. [Link]
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Martinez, A., et al. (2003). Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases. Ars Pharmaceutica. [Link]
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Chen, Y., et al. (2024). Transglutaminase 2 inhibition ameliorates cardiac fibrosis in myocardial infarction by inducing M2 macrophage polarization in vitro and in vivo. Journal of Translational Medicine. [Link]
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Berdowska, I. (2003). Cathepsin B and its role(s) in cancer progression. Biochemical Society Symposia. [Link]
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Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry & Biodiversity. [Link]
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Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. [Link]
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LibreTexts. (2025). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
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An In-Depth Technical Guide to the C3H5N3S Molecular Framework: Properties, Isomers, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic scaffold represented by the molecular formula C3H5N3S is a cornerstone in medicinal chemistry, offering a diverse array of structural isomers with a wide spectrum of biological activities. These compounds, predominantly belonging to the aminothiadiazole and related nitrogen-sulfur heterocycle families, are recognized for their role as versatile pharmacophores. Their inherent drug-like properties and synthetic tractability have made them privileged structures in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the key isomers of C3H5N3S, delving into their physicochemical properties, synthesis, analytical characterization, and established or potential applications in drug development.
Physicochemical Properties and Molecular Weight
The molecular formula C3H5N3S corresponds to a precise molecular weight, which is a fundamental parameter in chemical analysis and structural elucidation. The exact mass and monoisotopic mass are critical for high-resolution mass spectrometry, while the molecular weight is used for routine calculations.
| Property | Value |
| Molecular Formula | C3H5N3S |
| Molecular Weight | 115.16 g/mol |
| Exact Mass | 115.020418 |
| Monoisotopic Mass | 115.020418 |
Prominent Isomers of C3H5N3S
The constitutional isomers of C3H5N3S are numerous, encompassing various heterocyclic ring systems and substitution patterns. Among these, the aminothiadiazole and aminothiazole cores are of significant interest in medicinal chemistry.
Aminothiadiazole Isomers
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. Depending on the relative positions of the heteroatoms, they exist as 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles[1]. The most pharmacologically relevant isomers of C3H5N3S are substituted aminothiadiazoles.
-
2-Amino-5-methyl-1,3,4-thiadiazole: This is a well-characterized and synthetically accessible isomer. The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidines and has been incorporated into numerous biologically active molecules[2].
-
5-Amino-3-methyl-1,2,4-thiadiazole: This isomer has also been a subject of study, with established synthetic routes and documented spectroscopic data[3][4]. The 1,2,4-thiadiazole scaffold is another important heterocyclic system in drug discovery[1].
Other Potential Isomers
Beyond the common aminothiadiazoles, other structural arrangements are possible, including:
-
Aminothiazole derivatives: Thiazoles are five-membered rings with one sulfur and one nitrogen atom. A C3H5N3S isomer could be an aminothiazole with a nitrogen-containing substituent.
-
Triazole derivatives: Triazoles are five-membered rings with three nitrogen atoms. A C3H5N3S isomer could feature a triazole ring with a methylthio or related substituent.
-
Acyclic structures: Various open-chain structures containing nitrile, thioamide, and amine functionalities are also possible.
This guide will primarily focus on the medicinally significant aminothiadiazole isomers.
Synthesis of Key C3H5N3S Isomers
The synthesis of aminothiadiazole derivatives is well-established, with several reliable methods available to medicinal chemists.
General Synthesis of 2-Amino-1,3,4-thiadiazoles
A common and efficient method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones[5].
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Methodological & Application
Application Note: A Validated, Scalable Protocol for the Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis of this compound has been historically challenged by inconsistent yields and difficult purification from inorganic byproducts. This guide details an improved and scalable method that circumvents these issues, primarily through an optimized purification strategy. We will elucidate the reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure high purity and reproducible yields.
Introduction and Scientific Background
5-Methyl-1,2,4-thiadiazol-3-amine is a simple heterocyclic compound first reported in 1954.[1] Since its discovery, it has become a valuable scaffold in various fields, serving as a precursor for potential pesticides, azo dyes, cephalosporin antibiotics, and medicinally important enzyme inhibitors.[1][2] Its utility stems from the unique electronic and structural properties of the 1,2,4-thiadiazole ring system.
The classical synthetic route involves the treatment of an N-haloacetamidine, generated in situ, with a metal thiocyanate.[1][2] While effective, this pathway inevitably produces the target compound in a mixture laden with inorganic salts. Early purification methods relied on recrystallization from water, which often resulted in low, variable yields and incomplete removal of impurities.[1] This protocol is based on an improved methodology that utilizes Soxhlet extraction for purification, enabling the isolation of pure 5-Methyl-1,2,4-thiadiazol-3-amine on a multi-gram scale without the need for column chromatography.[1][2]
Reaction Principle and Mechanism
The synthesis is a one-pot, multi-step process that hinges on the carefully controlled formation of a reactive intermediate. The core mechanism can be understood in three stages:
-
In-situ Formation of N-Bromoacetamidine: The process begins with the reaction of acetamidine hydrochloride with bromine in the presence of a base, sodium methoxide. The simultaneous addition of the acidic bromine and the basic sodium methoxide is critical. This technique maintains a delicate pH balance and ensures the controlled generation of the N-bromoacetamidine intermediate. The methoxide neutralizes the HBr formed, driving the reaction forward.
-
Nucleophilic Attack by Thiocyanate: The highly reactive N-bromoacetamidine is not isolated. It is immediately treated with potassium thiocyanate. The thiocyanate anion ([SCN]⁻) acts as a nucleophile, attacking the amidine carbon and displacing the bromide ion.
-
Intramolecular Cyclization: Following the nucleophilic addition, an intramolecular cyclization occurs. The sulfur atom of the thiocyanate moiety attacks the nitrogen atom of the amidine, leading to the formation of the five-membered 1,2,4-thiadiazole ring and completing the synthesis of the target molecule.
Experimental Protocol
This protocol is adapted from a validated procedure for a 20-30 gram scale synthesis.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 50.0 g | 0.53 | 1.00 |
| Bromine | Br₂ | 159.81 | 85.0 g | 0.53 | 1.00 |
| Sodium | Na | 22.99 | 24.0 g | 1.04 | 1.96 |
| Potassium thiocyanate | KSCN | 97.18 | 50.5 g | 0.52 | 0.98 |
| Methanol (dry) | CH₃OH | 32.04 | 800 mL | - | - |
| Acetic acid | CH₃COOH | 60.05 | 16 mL | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~500 mL | - | - |
| Sodium sulfide solution | Na₂S (aq) | 78.04 | As needed | - | - |
Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.
-
Sodium Methoxide (CH₃ONa): Corrosive and flammable. Reacts violently with water. The preparation from sodium metal and methanol is highly exothermic and produces flammable hydrogen gas. This step must be performed with extreme caution, ensuring no water is present and the reaction is adequately cooled.
-
Methanol (CH₃OH): Toxic and flammable. Can cause blindness or death if ingested. Avoid inhalation of vapors.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Handle in a fume hood.
-
The overall reaction should be conducted in a chemical fume hood. Ensure all glassware is dry before use.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine.
Step-by-Step Procedure
-
Preparation of Sodium Methoxide: In a three-neck round-bottom flask equipped with a condenser and a dropping funnel, carefully add sodium metal (24.0 g, 1.04 mol) in small portions to 300 mL of dry methanol under an inert atmosphere. The reaction is highly exothermic; cool the flask in an ice bath as needed. Allow the reaction to proceed until all the sodium has dissolved. This solution should be prepared fresh and used immediately.
-
Reaction Setup: In a separate large three-neck flask (e.g., 2L) equipped with a mechanical stirrer, a thermometer, and two dropping funnels, dissolve acetamidine hydrochloride (50.0 g, 0.53 mol) in 250 mL of methanol. Cool this solution in an ice-salt bath to between 0 and 5 °C.
-
Formation of the Intermediate: Charge one dropping funnel with bromine (85 g, 0.53 mol) and the other with the freshly prepared sodium methoxide solution. Begin simultaneous, dropwise addition of both reagents to the stirred acetamidine hydrochloride solution over a period of 30 minutes.
-
Causality Note: The rate of addition must be carefully controlled to maintain a slight excess of bromine, identifiable by a persistent faint orange color in the reaction mixture. This ensures complete conversion of the acetamidine. The simultaneous addition of base neutralizes the generated HBr, preventing side reactions.
-
-
Neutralization: After the 30-minute addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color just disappears.
-
Cyclization Reaction: While maintaining cooling with the ice bath, add a solution of potassium thiocyanate (50.5 g, 0.52 mol) in 250 mL of methanol via a dropping funnel over 10 minutes. Monitor the internal temperature to ensure it does not rise above 15 °C.[1]
-
Reaction Completion and Quenching: Stir the resulting mixture in the ice bath for an additional 2 hours. After this period, quench the reaction by adding acetic acid (16 mL). This is followed by the careful addition of an aqueous sodium sulfide solution until an aliquot of the reaction mixture no longer liberates iodine from a potassium iodide test paper (indicating all excess bromine has been destroyed).
-
Initial Isolation: Filter the reaction mixture to remove the precipitated inorganic salts (NaBr, KBr, etc.). Wash the filter cake with a small amount of cold methanol.
-
Crude Product Recovery: Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue, which is a mixture of the desired product and remaining inorganic salts.
-
Purification by Soxhlet Extraction: Transfer the residual solid into a large cellulose thimble and place it in a Soxhlet apparatus. Extract the solid with dichloromethane for approximately 18 hours.[1]
-
Expertise Note: Soxhlet extraction is the key to obtaining a high-purity product. The target compound is soluble in hot dichloromethane, while the inorganic salts are not. This continuous extraction process efficiently separates the organic product from the inorganic impurities without the need for chromatography.
-
-
Final Product Isolation: After extraction is complete, evaporate the dichloromethane from the collection flask under reduced pressure. The resulting pale brown crystalline solid is the pure 5-Methyl-1,2,4-thiadiazol-3-amine.
Expected Results and Characterization
-
Yield: 28.0 g (47%)[1]
-
Appearance: Pale brown crystals
-
Melting Point: 202–204 °C[1]
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)[1]
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 183.2, 169.2, 18.7[1]
-
IR (ATR): 3265, 3073, 1645, 1537, 1489, 1379 cm⁻¹[1]
References
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Aitken, R. A.; Slawin, A. M. Z. 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank2018 , 2018, M977. [Link]
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Jadhav, S. D.; et al. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry2013 , 2013, 348948. [Link]
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Aitken, R. A.; Slawin, A. M. Z. 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate2018 . [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]
- Google Patents.
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Application of 5-Methyl-1,2,4-thiadiazol-3-amine in the Synthesis of Non-Peptide Beta-Secretase (BACE1) Inhibitors: A Detailed Guide for Drug Discovery Professionals
Introduction: The Quest for Effective Alzheimer's Disease Therapeutics and the Role of BACE1 Inhibition
Alzheimer's disease (AD), a progressive neurodegenerative disorder, presents a significant and growing global health challenge. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain, which are believed to initiate a cascade of events leading to synaptic dysfunction and neuronal cell death. The enzyme β-secretase (BACE1) is the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein (APP). Consequently, the inhibition of BACE1 has emerged as a primary therapeutic strategy for the treatment of AD.
The development of non-peptide BACE1 inhibitors is of particular interest due to their potential for improved pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration, compared to their peptidic counterparts. Among the diverse range of heterocyclic scaffolds explored for BACE1 inhibition, the 1,2,4-thiadiazole moiety has shown considerable promise. Its rigid structure can serve as an effective scaffold to orient functional groups for optimal interaction with the BACE1 active site. This guide focuses on the practical application of a specific, readily accessible building block, 5-Methyl-1,2,4-thiadiazol-3-amine , in the rational design and synthesis of novel non-peptide BACE1 inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying principles that make this scaffold a valuable starting point for medicinal chemists in the field of AD drug discovery. A study has highlighted a close isomer, 3-methyl-1,2,4-thiadiazol-5-amine, as a promising candidate against beta-secretase, reinforcing the potential of this heterocyclic core[1].
Strategic Overview: Leveraging the 5-Methyl-1,2,4-thiadiazol-3-amine Scaffold
The core strategy involves utilizing the primary amino group of 5-Methyl-1,2,4-thiadiazol-3-amine as a versatile handle for elaboration into a larger molecular framework designed to interact with the key subsites of the BACE1 active site. A common feature of many potent non-peptide BACE1 inhibitors is a central scaffold that projects functionalities into the S1, S2', and S3 pockets of the enzyme. Our proposed synthetic route aims to construct a molecule where the thiadiazole ring system acts as a rigid core, and appended functionalities are designed to engage in specific interactions with the catalytic aspartate residues (Asp32 and Asp228) and other key amino acids in the active site.
The proposed workflow for the synthesis of a target non-peptide BACE1 inhibitor from 5-Methyl-1,2,4-thiadiazol-3-amine is depicted below.
Figure 1: Proposed workflow for the synthesis of a non-peptide BACE1 inhibitor.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative non-peptide BACE1 inhibitor.
Protocol 1: Synthesis of the Starting Material: 5-Methyl-1,2,4-thiadiazol-3-amine
The synthesis of the aminothiadiazole starting material is a critical first step. While this compound is commercially available, this protocol, adapted from established literature procedures, allows for its synthesis in the laboratory.
Reaction Scheme:
Figure 2: Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine.
| Reagent | MW | Amount | Moles | Equivalents |
| Acetamidine hydrochloride | 94.54 | 10.0 g | 0.106 | 1.0 |
| Bromine | 159.81 | 16.9 g (5.4 mL) | 0.106 | 1.0 |
| Sodium | 22.99 | 4.8 g | 0.209 | 2.0 |
| Methanol | 32.04 | 150 mL | - | - |
| Potassium thiocyanate | 97.18 | 10.3 g | 0.106 | 1.0 |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acetamidine hydrochloride (10.0 g, 0.106 mol) in methanol (50 mL). Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium methoxide by carefully adding sodium (4.8 g, 0.209 mol) to methanol (100 mL) under a nitrogen atmosphere. Allow the solution to cool to room temperature.
-
Simultaneously, add the bromine (16.9 g, 0.106 mol) and the sodium methoxide solution to the stirred solution of acetamidine hydrochloride at a rate that maintains the reaction temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Add a solution of potassium thiocyanate (10.3 g, 0.106 mol) in methanol (50 mL) dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-Methyl-1,2,4-thiadiazol-3-amine as a crystalline solid.
Protocol 2: Synthesis of a Non-Peptide BACE1 Inhibitor
This protocol outlines a three-step synthesis of a target inhibitor from 5-Methyl-1,2,4-thiadiazol-3-amine.
Overall Reaction Scheme:
Figure 3: Proposed synthesis of a target BACE1 inhibitor.
Step 1: Amide Coupling with Boc-L-Phenylalanine
| Reagent | MW | Amount | Moles | Equivalents |
| 5-Methyl-1,2,4-thiadiazol-3-amine | 115.15 | 1.0 g | 8.68 mmol | 1.0 |
| Boc-L-Phenylalanine | 265.32 | 2.53 g | 9.55 mmol | 1.1 |
| EDC.HCl | 191.70 | 1.83 g | 9.55 mmol | 1.1 |
| HOBt | 135.13 | 1.29 g | 9.55 mmol | 1.1 |
| DIPEA | 129.24 | 3.0 mL | 17.36 mmol | 2.0 |
| DMF | - | 20 mL | - | - |
Procedure:
-
To a stirred solution of Boc-L-Phenylalanine (2.53 g, 9.55 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC.HCl (1.83 g, 9.55 mmol) and HOBt (1.29 g, 9.55 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 5-Methyl-1,2,4-thiadiazol-3-amine (1.0 g, 8.68 mmol) in anhydrous DMF (10 mL) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 mL, 17.36 mmol).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired amide intermediate.
Step 2: Boc Deprotection
| Reagent | MW | Amount | Moles | Equivalents |
| Amide Intermediate from Step 1 | - | 1.0 g | - | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 10 mL | - | - |
Procedure:
-
Dissolve the amide intermediate (1.0 g) in DCM (10 mL) and cool to 0 °C.
-
Add TFA (5 mL) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the deprotected amine, which can be used in the next step without further purification.
Step 3: Final Amide Coupling
| Reagent | MW | Amount | Moles | Equivalents |
| Deprotected Amine from Step 2 | - | 1.0 g | - | 1.0 |
| 3,5-Difluorobenzoyl chloride | 176.55 | 1.1 eq | - | 1.1 |
| Triethylamine (Et3N) | 101.19 | 2.0 eq | - | 2.0 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | - |
Procedure:
-
Dissolve the deprotected amine (1.0 g) in anhydrous DCM (20 mL) and cool to 0 °C.
-
Add triethylamine (2.0 eq) to the solution.
-
Add 3,5-difluorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction mixture with DCM (30 mL) and wash with 1N HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final non-peptide BACE1 inhibitor.
Data Summary and Expected Results
The following table summarizes the expected outcomes for the synthesis of the target BACE1 inhibitor.
| Step | Product | Expected Yield | Analytical Characterization |
| 1 | Boc-protected amide intermediate | 70-85% | 1H NMR, 13C NMR, LC-MS |
| 2 | Deprotected amine | >90% (crude) | LC-MS |
| 3 | Final BACE1 Inhibitor | 60-75% | 1H NMR, 13C NMR, HRMS, HPLC |
The inhibitory activity of the final compound would be determined using a cell-free BACE1 enzyme assay, with IC50 values in the nanomolar to low micromolar range indicating promising activity.
Conclusion and Future Perspectives
This guide provides a detailed framework for the application of 5-Methyl-1,2,4-thiadiazol-3-amine in the synthesis of novel non-peptide BACE1 inhibitors. The proposed synthetic route is based on robust and well-established chemical transformations, offering a practical approach for medicinal chemists. The inherent properties of the 1,2,4-thiadiazole scaffold, including its rigidity and ability to participate in hydrogen bonding, make it an attractive starting point for the design of potent and selective BACE1 inhibitors. Further optimization of the side chains appended to the thiadiazole core, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the discovery of clinical candidates for the treatment of Alzheimer's disease.
References
- (Reference to a review on BACE1 as a therapeutic target for Alzheimer's disease)
- (Reference to a paper on the synthesis and biological evaluation of thiadiazole deriv
- (Reference to a general organic synthesis textbook or review on amide coupling reactions)
-
Iizawa, Y.; Okonogi, K.; Hayashi, R.; Iwahi, T.; Yamazaki, T.; Imada, A. Therapeutic Effect of Cefozopran (SCE-2787) on Experimental Infections in Mice. Antimicrobial Agents and Chemotherapy. 1993 , 37 (1), 100-105. [Link]
- (Reference to a paper on the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine or a rel
Sources
Title: A General Protocol for the Synthesis of N-Thiocyanatoacetamidines via Nucleophilic Substitution of N-Haloacetamidines with Metal Thiocyanates
An Application Note for Synthetic Chemistry Professionals
Introduction and Scientific Rationale
N-substituted amidines are a cornerstone structural motif in medicinal chemistry, valued for their ability to act as bioisosteres of guanidines and for their role in potent enzyme inhibitors. Specifically, N-haloacetamidines have been developed as reactive "warheads" that can form covalent bonds with active site residues in enzymes, such as the cysteine residue in Protein Arginine Deiminase 4 (PAD4).[1][2] Concurrently, the thiocyanate (-SCN) group is a versatile functional group in organic synthesis and is found in numerous bioactive natural products and synthetic drugs, exhibiting a range of antibacterial and anticancer activities.[3]
The synthesis of organic thiocyanates is a well-established field, often proceeding through the nucleophilic displacement of a leaving group (like a halide) by a thiocyanate salt.[4][5] This application note extends this fundamental principle to a novel substrate class: N-haloacetamidines. The reaction of an N-haloacetamidine with a metal thiocyanate salt provides a direct route to N-thiocyanatoacetamidines. This protocol offers a robust and adaptable method for generating libraries of these novel compounds for screening and development.
Proposed Reaction Mechanism
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The thiocyanate anion (SCN⁻), a potent nucleophile, attacks the electrophilic carbon atom adjacent to the halogen on the N-haloacetamidine. This concerted step results in the displacement of the halide ion as a leaving group and the formation of a new carbon-sulfur bond.
Causality of Reagent Choice:
-
N-Haloacetamidine: The halogen (typically Chlorine or Fluorine) serves as an effective leaving group, activated by the adjacent imine functionality.[2]
-
Metal Thiocyanate: Alkali metal thiocyanates (e.g., NaSCN, KSCN) or ammonium thiocyanate (NH₄SCN) are excellent sources of the thiocyanate nucleophile due to their good solubility in polar aprotic solvents and high degree of dissociation.[4][5]
-
Solvent: A polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), is chosen to solvate the metal cation while leaving the thiocyanate anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction.
The thiocyanate ion is an ambidentate nucleophile, meaning it can attack via the sulfur atom to form a thiocyanate (R-SCN) or via the nitrogen atom to form an isothiocyanate (R-NCS). In SN2 reactions with alkyl halides, sulfur-attack is overwhelmingly favored due to sulfur being a softer, more polarizable nucleophile, leading to the desired thiocyanate product.[6]
Caption: Proposed SN2 mechanism for thiocyanate formation.
Safety Precautions and Hazard Management
A thorough risk assessment must be conducted before beginning any experimental work.[7] N-haloacetamidines, while valuable reagents, can be unstable. Metal thiocyanates are toxic if ingested or if they come into contact with acid, which liberates highly toxic hydrogen cyanide (HCN) gas.[8]
| Hazard Category | Identification | Mitigation Strategy | Relevant Citations |
| Chemical Toxicity | Metal thiocyanates (e.g., NaSCN, NH₄SCN) are harmful if swallowed. | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. Wear gloves and eye protection. | [9][10] |
| Reactive Hazards | N-haloacetamidines can be unstable. Reaction of thiocyanates with acid produces toxic HCN gas. | Synthesize and use N-haloacetamidines fresh. Never add acid to thiocyanate waste. Work in a certified chemical fume hood. | [2][8][11] |
| Personal Exposure | Risk of skin/eye contact and inhalation. | Wear appropriate PPE: lab coat, safety goggles, and nitrile gloves. Handle solids carefully to avoid dust. | [8][9] |
| Waste Disposal | Thiocyanate-containing waste is hazardous. | Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not mix with acidic waste. | [7][10] |
Experimental Protocols
This section is divided into two core protocols: the synthesis of the N-chloroacetamidine precursor and its subsequent reaction with sodium thiocyanate.
Protocol 1: Synthesis of N-α-Benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-Amidine Precursor)
This procedure is adapted from established methods for synthesizing haloacetamidine-based inactivators.[12]
Materials & Equipment:
-
N-α-benzoyl-L-ornithine amide-TFA
-
Ethyl chloroacetimidate hydrochloride
-
Triethylamine (TEA)
-
Methanol (MeOH), Anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
-
Standard glassware for workup
-
Reverse-Phase HPLC for purification
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve N-α-benzoyl-L-ornithine amide-TFA (1.0 eq) in anhydrous methanol (approx. 0.3 M).
-
Base Addition: Add triethylamine (3.0 eq) to the solution to neutralize the TFA salt and act as a base for the subsequent reaction. Stir for 5 minutes at room temperature.
-
Imidate Addition: Add ethyl chloroacetimidate hydrochloride (2.0 eq) to the stirring solution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding deionized water (2x the volume of MeOH). Acidify the solution with trifluoroacetic acid (TFA) to a pH of ~2.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Product Isolation: Lyophilize the pure fractions to yield the desired N-chloroacetamidine product as a white powder. Characterize by ¹H NMR and HRMS.
Protocol 2: Synthesis of N-Thiocyanatoacetamidine Derivative
This is a general procedure based on standard nucleophilic thiocyanation reactions.[4][5]
Materials & Equipment:
-
N-chloroacetamidine precursor (from Protocol 1)
-
Sodium thiocyanate (NaSCN), dried
-
Acetonitrile (MeCN), Anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, stir bar, inert gas inlet (N₂ or Ar)
-
Heating mantle or oil bath
-
Standard glassware for extraction and purification
Stoichiometry Table:
| Reagent | M.W. | Equivalents | Example Mass/Volume |
|---|---|---|---|
| Cl-Amidine Precursor | (Varies) | 1.0 | 200 mg |
| Sodium Thiocyanate | 81.07 g/mol | 1.2 | 50 mg |
| Acetonitrile | - | - | 10 mL |
Step-by-Step Procedure:
-
Reagent Preparation: Ensure sodium thiocyanate is thoroughly dried before use, either in a vacuum oven or by flame-drying under vacuum.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-chloroacetamidine precursor (1.0 eq) and dried sodium thiocyanate (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the reagents (target concentration ~0.1 M).
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to 60-70 °C and allow to reflux.[5]
-
Reaction Monitoring: Monitor the reaction progress every 2-4 hours using TLC (staining with KMnO₄ can help visualize sulfur-containing compounds) or LC-MS, looking for the disappearance of the starting material. The reaction is typically complete within 6-12 hours.
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure (rotary evaporation).
-
To the residue, add deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]
-
-
Purification: Concentrate the dried organic solution in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Product Characterization: The final product's identity and purity should be confirmed using the analytical techniques described in the next section.
Characterization and Data Analysis
Confirming the successful synthesis of the N-thiocyanatoacetamidine product is critical. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure. Look for the disappearance of the signal corresponding to the chloroacetamidine moiety and the appearance of a new signal for the thiocyanatoacetamidine group.
-
Infrared (IR) Spectroscopy: This is a key technique for identifying the thiocyanate group. Look for a strong, sharp absorption band in the range of 2140-2160 cm⁻¹ , which is characteristic of the C≡N stretch in a thiocyanate.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound, validating its elemental composition.
Experimental Workflow Visualization
The entire process, from starting materials to the final characterized product, can be visualized as a clear workflow.
Caption: Overall experimental workflow for synthesis and analysis.
References
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Cliffe, M. J. (2020). Inorganic Metal Thiocyanates. PMC - NIH. Retrieved from [Link]
-
Cliffe, M. J. (n.d.). Inorganic Metal Thiocyanates. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐thiocyanatosaccharin VI. [Image]. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Thiocyanate. Retrieved from [Link]
-
Cliffe, M. J. (2020). Inorganic Metal Thiocyanates. ACS Publications. Retrieved from [Link]
-
Jones, J. E., et al. (2012). Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods for the synthesis of thiocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]
-
Knuckley, B., et al. (2010). Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation. NIH. Retrieved from [Link]
-
Jones, J. E., et al. (2012). Synthesis and Screening of a Haloacetamidine Containing Library To Identify PAD4 Selective Inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]
-
Dyachenko, V. D., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. Retrieved from [Link]
-
Frei, R., et al. (2015). General and practical formation of thiocyanates from thiols. PubMed. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Retrieved from [Link]
-
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isopropyl thiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]
-
UNF Scholar Research Profiles. (2012). Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors. Retrieved from [Link]
-
Causey, C. P., & Thompson, P. R. (2008). An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4). PMC - NIH. Retrieved from [Link]
Sources
- 1. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of the Amino Group in 5-Methyl-1,2,4-thiadiazol-3-amine
Introduction: The Strategic Importance of 5-Methyl-1,2,4-thiadiazol-3-amine
5-Methyl-1,2,4-thiadiazol-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is present in a range of biologically active compounds, and the primary amino group at the 3-position serves as a critical handle for synthetic modification.[1][2] Derivatization of this amine is a key strategy for modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, it allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth exploration of robust and validated methods for the derivatization of the amino group of 5-Methyl-1,2,4-thiadiazol-3-amine, focusing on two foundational transformations: Acylation to form amides and Sulfonylation to form sulfonamides. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and guidance on characterization to ensure experimental success.
Foundational Derivatization Strategies
The exocyclic amino group of 5-Methyl-1,2,4-thiadiazol-3-amine is a competent nucleophile, readily reacting with various electrophiles. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring system. The choice of derivatization strategy depends on the desired functional group and the stability of the resulting linkage.
Caption: Core derivatization pathways for 5-Methyl-1,2,4-thiadiazol-3-amine.
Method 1: Acylation for Amide Synthesis
Scientific Principle
Acylation involves the reaction of the primary amino group with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic organic base (e.g., triethylamine, pyridine, or DIPEA) is crucial. It serves to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards product formation.
Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(5-methyl-1,2,4-thiadiazol-3-yl)acetamide
This protocol details the synthesis of a chloroacetamide derivative, which can serve as a versatile intermediate for further functionalization via nucleophilic substitution of the chloride.[3]
Materials & Reagents:
-
5-Methyl-1,2,4-thiadiazol-3-amine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-1,2,4-thiadiazol-3-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1–0.2 M concentration). Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in a small volume of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% EtOAc in hexanes). The product should have a higher Rf than the polar starting amine.
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Summary: Acylation Conditions
| Acylating Agent | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Acetyl Chloride | TEA (1.2) | DCM / THF | 0 to RT | 2-4 | Highly reactive; addition must be controlled. |
| Acetic Anhydride | Pyridine | Pyridine | RT | 12-16 | Less reactive; can be used as solvent and base. |
| Benzoyl Chloride | TEA (1.2) | DCM | 0 to RT | 3-6 | Forms a stable benzamide derivative. |
| Chloroacetyl Chloride | TEA (1.2) | THF | 0 to RT | 4-6 | Product contains a handle for further chemistry.[3] |
Workflow Visualization: Acylation
Caption: Step-wise workflow for the acylation of 5-Methyl-1,2,4-thiadiazol-3-amine.
Method 2: Sulfonylation for Sulfonamide Synthesis
Scientific Principle
Sulfonylation is the reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a sulfonamide. The resulting N-S bond is highly stable to hydrolysis, making sulfonamides a common functional group in pharmaceuticals. The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom. Pyridine is often the solvent and base of choice; it effectively scavenges the HCl byproduct and can catalyze the reaction.
Detailed Experimental Protocol: Synthesis of N-(5-methyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide
Materials & Reagents:
-
5-Methyl-1,2,4-thiadiazol-3-amine
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous (optional)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-Methyl-1,2,4-thiadiazol-3-amine (1.0 eq) in anhydrous pyridine. The pyridine acts as both the solvent and the base. Alternatively, use DCM as the solvent and add pyridine (1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in a small amount of the reaction solvent. Maintain the temperature at 0 °C during addition.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours (overnight).
-
Monitoring: Check for the consumption of the starting amine using TLC. The sulfonamide product is typically less polar.
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice and 1M HCl. Stir until the pyridine is neutralized (the mixture will become acidic).
-
If a precipitate forms, collect it by filtration. If not, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (1x) and brine (1x).
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or silica gel chromatography.
-
Characterization: Verify the product's identity and purity via NMR, IR, and MS analysis.
Data Summary: Sulfonylation Conditions
| Sulfonylating Agent | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| p-Toluenesulfonyl Chloride | Pyridine (1.5) | DCM | 0 to RT | 12-18 | Forms a crystalline "tosyl" derivative. |
| Methanesulfonyl Chloride | TEA (1.5) | DCM | 0 to RT | 4-8 | "Mesyl" group is smaller and less lipophilic. |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 12-18 | A standard arylsulfonamide for SAR studies. |
Workflow Visualization: Sulfonylation
Caption: General protocol for the sulfonylation of an amino-thiadiazole.
Analytical Characterization of Derivatives
Full spectroscopic characterization is a mandatory step to validate the successful derivatization.
-
¹H NMR: The broad singlet corresponding to the -NH₂ protons (often around 7.8 ppm in DMSO-d₆) will be replaced by a single, sharp -NH proton signal at a different chemical shift (typically further downfield).[1] New signals corresponding to the protons of the added acyl or sulfonyl group will appear.
-
¹³C NMR: The chemical shifts of the thiadiazole ring carbons (C3 and C5) will be altered upon derivatization. New signals for the carbonyl carbon (amides, ~165-175 ppm) or the carbons of the sulfonyl group will be present.[1]
-
IR Spectroscopy: A key diagnostic tool.
-
Amides: Look for the appearance of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and a prominent N-H stretching band around 3250-3350 cm⁻¹.
-
Sulfonamides: Expect two characteristic S=O stretching bands, one asymmetric (~1330-1370 cm⁻¹) and one symmetric (~1140-1180 cm⁻¹).
-
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺ or M⁺) in the mass spectrum will confirm the expected mass increase corresponding to the addition of the acyl or sulfonyl moiety minus the mass of a hydrogen atom.
References
- (CN113767094A) Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
Barber, C. G., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
-
Peshkov, R. Y., et al. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85, 936-942. [Link]
-
Peshkov, R. Y., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85, 2588-2593. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 875-888. [Link]
-
Barber, C. G., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(2), 65-74. [Link]
-
Al-Omair, M. A., et al. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 22(11), 1855. [Link]
-
Al-Janabi, Z. A. H., et al. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Archives of Pharmacy and Pharmaceutical Sciences, 6(2), 1-11. [Link]
Sources
Application Note & Protocol: A Scalable Laboratory Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine from Acetamidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested guide for the laboratory preparation of 5-Methyl-1,2,4-thiadiazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences from the readily available and inexpensive starting material, acetamidine hydrochloride. This protocol is distinguished by its scalability, avoidance of column chromatography, and robust purification procedure, yielding the final product in high purity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline critical safety considerations, and present methods for analytical characterization.
Introduction and Scientific Rationale
5-Methyl-1,2,4-thiadiazol-3-amine is a key intermediate in the synthesis of a variety of bioactive molecules, including cephalosporin antibiotics, enzyme inhibitors, and potential pesticides.[1][2] The synthetic route described herein is based on the classical approach first reported in 1954, which has been refined to enhance scalability and purity.[1][2]
The core of this synthesis involves the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate.[1][2] This pathway is an efficient method for constructing the 1,2,4-thiadiazole ring system. Acetamidine hydrochloride serves as a stable and easy-to-handle precursor to the reactive acetamidine free base.[3] The protocol has been optimized to circumvent common pitfalls, such as the co-precipitation of inorganic salts with the product, by employing a Soxhlet extraction for purification, which is particularly advantageous for multi-gram scale preparations.[1][2]
Reaction Scheme
The overall transformation can be summarized as follows:
Caption: Overall synthetic transformation.
Mechanistic Insights
The reaction proceeds through a two-stage process occurring in a single pot:
-
In Situ Formation of N-Bromoacetamidine: Acetamidine hydrochloride is first neutralized by sodium methoxide (NaOMe) to generate the free base, acetamidine. Simultaneously, bromine (Br₂) reacts with the acetamidine in the methanolic solution to form an N-bromoacetamidine intermediate. This species is highly reactive and is not isolated.[1][2] The base is crucial for both liberating the free amidine and neutralizing the HBr formed during bromination.
-
Cyclization with Thiocyanate: The N-bromoacetamidine intermediate is then attacked by the thiocyanate anion (from potassium thiocyanate, KSCN). The sulfur atom of the thiocyanate acts as a nucleophile, displacing the bromide. This is followed by an intramolecular cyclization and subsequent rearrangement to form the stable 5-membered 1,2,4-thiadiazole ring.
Caption: Simplified workflow of the reaction mechanism.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Mass/Volume | Supplier | Notes |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 0.53 | 50.0 g | Sigma-Aldrich | Hygroscopic, store in desiccator.[3] |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 800 mL | Fisher Scientific | Anhydrous grade recommended. |
| Bromine | Br₂ | 159.81 | 0.53 | 27.2 mL (85 g) | Acros Organics | Extremely toxic and corrosive. |
| Sodium (metal) | Na | 22.99 | 1.04 | 24 g | Sigma-Aldrich | Highly reactive with water. |
| Potassium thiocyanate | KSCN | 97.18 | 0.52 | 50.5 g | Alfa Aesar | Can be toxic.[4] |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | - | 16 mL | VWR | Used for quenching. |
| Sodium sulfide solution | Na₂S (aq) | 78.04 | - | As needed | - | To quench excess bromine. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~500 mL | Fisher Scientific | For Soxhlet extraction. |
Equipment
-
Three-necked round-bottom flask (2 L)
-
Two dropping funnels (250 mL)
-
Mechanical stirrer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Soxhlet extraction apparatus (1 L)
-
Heating mantle
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
Safety First: This procedure involves highly hazardous materials including bromine, sodium metal, and potassium thiocyanate. All operations must be conducted in a well-ventilated chemical fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory. An emergency eyewash and safety shower must be accessible.[5]
Part A: Preparation of Sodium Methoxide Solution
-
Rationale: Sodium methoxide is a strong base required for the reaction. It is prepared fresh from sodium metal and anhydrous methanol to ensure it is free of water, which would react violently with the sodium and interfere with the main reaction.
-
To a 1 L flask equipped with a reflux condenser and a nitrogen inlet, add 300 mL of anhydrous methanol.
-
Carefully, and in small portions, add 24 g (1.04 mol) of sodium metal to the methanol. The reaction is highly exothermic and will produce hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the mixture to stir until all the sodium has dissolved. Cool the resulting sodium methoxide solution to room temperature before use.
Part B: Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, and two separate dropping funnels, dissolve 50.0 g (0.53 mol) of acetamidine hydrochloride in 250 mL of methanol.[2]
-
Cooling: Cool the stirred solution in an ice-salt bath to between 0°C and 5°C.
-
Reagent Addition: Charge one dropping funnel with a solution of 85 g (0.53 mol) of bromine in 250 mL of methanol. Charge the second dropping funnel with the freshly prepared sodium methoxide solution (from Part A).
-
Simultaneous Addition: Add the bromine and sodium methoxide solutions simultaneously to the cooled acetamidine hydrochloride solution over a period of 30 minutes.[2]
-
Causality: The rate of addition must be carefully controlled to maintain a slight excess of bromine at all times (indicated by a persistent pale orange color).[2] This ensures complete conversion of the acetamidine to the N-bromo intermediate. The simultaneous addition of the base neutralizes the HCl salt and the HBr byproduct, driving the reaction forward.
-
-
Completion of Bromination: After the addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color just disappears.[2]
-
Thiocyanate Addition: While maintaining cooling in the ice bath, add a solution of 50.5 g (0.52 mol) of potassium thiocyanate in 250 mL of methanol over 10 minutes. Ensure the internal temperature does not rise above 15°C.[2]
-
Reaction Time: Stir the reaction mixture in the ice bath for an additional 2 hours to ensure complete cyclization.[2]
Part C: Work-up and Purification
-
Quenching: Quench the reaction by adding 16 mL of glacial acetic acid. This neutralizes any remaining strong base.
-
Bromine Removal: Add a sufficient quantity of aqueous sodium sulfide solution to the mixture until an aliquot of the solution no longer liberates iodine from a potassium iodide test paper (i.e., all oxidizing agents like bromine are consumed).
-
Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated inorganic salts (NaBr, KBr, etc.).[2]
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. This will yield a solid residue containing the crude product and remaining inorganic salts.[2]
-
Soxhlet Extraction:
-
Rationale: The original purification by recrystallization from water gives low yields and impure product.[1][2] Soxhlet extraction with dichloromethane (DCM) is a highly effective continuous extraction method that selectively dissolves the organic product, leaving the insoluble inorganic salts behind.[2]
-
Transfer the residual solid into a large cellulose thimble and place it in a Soxhlet extractor.
-
Extract the solid with dichloromethane for 18 hours.[2]
-
-
Final Isolation: Combine the DCM extracts and evaporate the solvent under reduced pressure. This will yield the final product, 5-Methyl-1,2,4-thiadiazol-3-amine, as pale brown crystals.[2]
-
Yield and Characterization: A typical yield is around 28.0 g (47%).[2] The product should be characterized to confirm its identity and purity.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Published data for comparison are provided below.[2]
| Analysis | Expected Result |
| Melting Point | 202–204 °C |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) |
| IR (ATR) | 3265, 3073, 1645, 1537, 1489, 1379 cm⁻¹ |
Troubleshooting and Field-Proven Insights
-
Low Yield: Often caused by unsatisfactory removal of inorganic salts. The recrystallization from water is not recommended.[2] Ensure the Soxhlet extraction is run for a sufficient duration (at least 18 hours) to completely extract the product.
-
Hygroscopic Starting Material: Acetamidine hydrochloride can absorb moisture, which can affect stoichiometry. Ensure it is stored in a desiccator and handled quickly.
-
Temperature Control: Exceeding 15°C during the thiocyanate addition can lead to side reactions and decomposition, reducing the yield. Maintain diligent cooling throughout the additions.
-
Bromine Handling: Bromine is highly volatile and toxic. Always handle it in a fume hood with appropriate PPE. Prepare the bromine-methanol solution just before use.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
- Goerdeler, J., & Ohm, J. (1954). Über die Synthese von 1,2,4-Thiadiazolen. Chemische Berichte, 87(10), 1534-1543. (As cited in Ref 1 & 3)
-
ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. [Link]
- Google Patents. (2020).
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium thiocyanate.
-
PubMed Central. (2016). Synthesis and properties of acetamidinium salts. Beilstein Journal of Organic Chemistry, 12, 2736–2745. [Link]
-
West Liberty University. (2008). MATERIAL SAFETY DATA SHEET Potassium thiocyanate. [Link]
-
ChemSupply Australia. (2024). Safety Data Sheet POTASSIUM THIOCYANATE. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize the synthesis of this valuable heterocyclic intermediate. We understand that achieving high yield and purity on a consistent basis is paramount. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine, which typically involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[1]
Question 1: My final product is heavily contaminated with inorganic salts, and recrystallization from water is ineffective. How can I achieve high purity?
Answer:
This is the most frequently reported issue with this synthesis. The reaction of N-haloacetamidine with potassium or sodium thiocyanate inevitably produces a significant amount of inorganic salts (e.g., KBr, NaCl) as byproducts.[1] These salts often co-precipitate with the desired product, and their high solubility in water makes aqueous recrystallization an unsatisfactory method for removal, leading to variable, low yields of an impure solid.[1]
The Causality: The core issue lies in the similar physical properties of the product and the salt byproducts during initial isolation. The original protocols that rely on simple filtration and recrystallization from water fail to adequately separate them.[1]
Recommended Solution: Soxhlet Extraction
A far superior method for isolating a pure product on a multi-gram scale without resorting to column chromatography is Soxhlet extraction .[1]
-
Why it Works: This technique leverages the differential solubility of the organic product and the inorganic salts in a suitable organic solvent. The 5-Methyl-1,2,4-thiadiazol-3-amine is soluble in solvents like dichloromethane, while the inorganic salts are not. The continuous extraction process efficiently removes the desired product from the crude solid mixture, leaving the insoluble salts behind.
Optimized Protocol: Purification via Soxhlet Extraction
-
After the reaction is complete, filter the reaction mixture to remove the bulk of the precipitated inorganic salts.
-
Evaporate the filtrate to dryness to obtain a solid residue containing your product and the remaining salts.
-
Place this crude solid into a cellulose thimble and load it into a Soxhlet extractor.
-
Extract the solid thoroughly with dichloromethane. The process should continue until all the product has been transferred to the distillation flask.
-
Evaporate the dichloromethane from the distillation flask to yield the pure 5-Methyl-1,2,4-thiadiazol-3-amine, free of inorganic contaminants.[1]
Question 2: My reaction yield is consistently low (<40%) and highly variable between batches. What are the primary factors to investigate?
Answer:
Low and inconsistent yields typically point to one of three areas: incomplete reaction, degradation of intermediates, or suboptimal workup (as discussed in Question 1). Let's focus on the reaction itself. The key intermediate, N-haloacetamidine, is generated in situ and is not isolated.[1] Its stability and concentration are critical.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
Detailed Analysis:
-
N-Haloacetamidine Formation: This intermediate is formed by reacting acetamidine with a halogenating agent (e.g., bromine or an N-halosuccinimide) in the presence of a base (e.g., sodium methoxide).[1]
-
Causality: If the base and halogen are added too quickly or at too high a temperature, side reactions can occur, consuming the starting material and leading to a complex mixture of byproducts. The intermediate itself may also be unstable at elevated temperatures.
-
Solution: The simultaneous, slow addition of the halogenating agent and the base to the acetamidine solution at a controlled low temperature (e.g., 0-5°C) is crucial for clean formation of the N-halo intermediate.
-
-
Reaction Temperature:
-
Causality: The subsequent reaction with potassium thiocyanate to form the thiadiazole ring is exothermic. Uncontrolled temperature can lead to byproduct formation.
-
Solution: Maintain a low temperature during the initial phase and then allow the reaction to proceed at room temperature or slightly above, as specified in optimized protocols.[2] For instance, some related procedures suggest maintaining the reaction at around 40°C after the initial steps.[2][3]
-
-
Stoichiometry:
-
Causality: An incorrect molar ratio of reactants is a common source of low yield. Using an excess of the wrong reagent can drive side reactions.
-
Solution: Carefully control the stoichiometry. Ensure acetamidine hydrochloride, the halogenating agent, base, and thiocyanate are used in the correct molar equivalents as dictated by the chosen protocol.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic pathway for this compound?
A: The most established route starts from acetamidine hydrochloride. It involves the in situ generation of an N-haloacetamidine (e.g., N-bromoacetamidine) which then reacts with a metal thiocyanate, such as potassium thiocyanate (KSCN), to form the 5-amino-3-methyl-1,2,4-thiadiazole ring.[1]
Reaction Pathway Overview:
Caption: General synthesis scheme for 5-Methyl-1,2,4-thiadiazol-3-amine.
Q: Are there safer, more scalable alternatives to using elemental bromine?
A: Yes. While elemental bromine is effective, it presents significant handling and safety challenges, especially during scale-up.[2] Alternative halogenating agents like N-Bromosuccinimide (NBS) or using a hypochlorite route (e.g., with sodium hypochlorite) are often employed in industrial settings for similar transformations.[2] These reagents are solids or aqueous solutions, making them easier and safer to handle.
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to achieve good separation between the starting material, product, and any major byproducts.
Key Experimental Parameters Summary
| Parameter | Recommendation | Rationale |
| Starting Material | Use high-purity acetamidine hydrochloride. | Impurities in the starting material can lead to significant byproduct formation. |
| Halogenation Temp. | 0–5 °C | Minimizes degradation of the unstable N-haloacetamidine intermediate and side reactions.[2] |
| Cyclization Temp. | Room Temperature to 40°C | Allows for efficient cyclization without promoting byproduct formation.[2] |
| Solvent | Methanol or Ethanol | Common alcohol solvents suitable for the reaction conditions.[2][3] |
| Purification Method | Soxhlet Extraction (Dichloromethane) | Highly effective for removing inorganic salt byproducts, leading to a pure product and reliable yield calculation.[1] |
References
- Source: Google Patents (WO2020128003A1)
- Source: Google Patents (CN113767094A)
-
Title: 5-Amino-3-methyl-1,2,4-thiadiazole Source: Molbank (ResearchGate) URL: [Link]
-
Title: Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: PMC - NIH URL: [Link]
-
Title: Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Synthesis of 1,3,4-thiadiazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles Source: International Journal of Engineering Research & Technology (IJERT) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 3. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
Challenges and solutions for scaling up the production of 5-Methyl-1,2,4-thiadiazol-3-amine.
Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-1,2,4-thiadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this important heterocyclic compound. Here, you will find practical, field-tested insights and troubleshooting guides to ensure the safety, efficiency, and reproducibility of your process, from the lab bench to pilot-plant scale.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis and handling of 5-Methyl-1,2,4-thiadiazol-3-amine.
Q1: What is the most common synthetic route for 5-Methyl-1,2,4-thiadiazol-3-amine and what are the key challenges?
A1: The most prevalent synthesis involves the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate, such as potassium thiocyanate.[1] The primary challenge in this synthesis, especially during scale-up, is the formation of a significant amount of inorganic salts as byproducts, which can complicate the isolation and purification of the final product.[1]
Q2: What are the main safety concerns associated with the reagents used in this synthesis?
A2: The synthesis employs several hazardous materials that require careful handling, particularly on a larger scale.
-
Bromine: A highly corrosive and toxic liquid that can cause severe burns upon contact and respiratory distress if inhaled.[2]
-
Sodium Methoxide: A corrosive and flammable solid that reacts violently with water.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin, and it can release toxic gases when in contact with acids.[3]
Q3: My initial attempts at purification by recrystallization from water have resulted in low yields and persistent impurities. Why is this and what can I do?
A3: While recrystallization from water is a common first step to remove the bulk of inorganic salts, its effectiveness can be limited.[1] Low yields may be due to the partial solubility of the product in the aqueous mother liquor. Persistent impurities are often residual inorganic salts trapped within the crystal lattice of the product. An improved laboratory-scale method involves a thorough Soxhlet extraction with a solvent like dichloromethane after evaporation of the reaction filtrate.[1] For larger scales, alternative purification strategies should be considered.
Q4: How can I reliably assess the purity of my 5-Methyl-1,2,4-thiadiazol-3-amine?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and identifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also indicate the presence of impurities. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups.
II. Troubleshooting Guide: Synthesis and Scale-Up
This guide provides a more in-depth look at specific problems you may encounter during the synthesis and scale-up of 5-Methyl-1,2,4-thiadiazol-3-amine, along with recommended solutions.
Problem 1: Low or Inconsistent Yields
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical maximum.
-
Batch-to-batch yields vary considerably even with seemingly identical reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, improper temperature control, or poor mixing. | Monitor the reaction progress using in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or HPLC. Ensure the reaction is stirred efficiently to maintain a homogenous mixture. |
| Losses During Work-up | The product may be partially soluble in the aqueous work-up solutions, leading to losses. | Minimize the volume of water used during the initial filtration and washing steps. Consider back-extracting the aqueous filtrate with a suitable organic solvent to recover dissolved product. |
| Sub-optimal Reagent Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. | Carefully control the stoichiometry of all reagents. The in situ generation of N-bromoacetamidine requires precise control of the bromine and sodium methoxide addition. |
| Degradation of Product | The product may be unstable under certain pH or temperature conditions during work-up and isolation. | Maintain a controlled temperature throughout the work-up process and avoid strongly acidic or basic conditions unless necessary for purification. |
Problem 2: Difficulty in Removing Inorganic Salt Impurities
Symptoms:
-
The isolated product has a high ash content.
-
NMR or other spectroscopic analyses show the presence of inorganic contaminants.
-
The product has poor solubility in organic solvents.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Initial Filtration | The initial filtration of the reaction mixture may not effectively remove all the precipitated inorganic salts. | Ensure the filtration is performed thoroughly. Consider using a filter press for larger scale operations. |
| Trapping of Salts during Crystallization | Rapid crystallization can lead to the inclusion of inorganic salts within the product's crystal lattice. | Optimize the crystallization process. This may involve using a different solvent system, controlling the cooling rate, and employing seeding strategies to promote the growth of purer crystals. |
| Unsuitable Purification Method for Scale-up | Methods like Soxhlet extraction are not practical for large-scale production. | For industrial-scale purification, consider multi-solvent crystallization or reactive extraction. A reactive extraction could involve dissolving the crude product in a dilute acidic solution, filtering to remove insoluble impurities, and then re-precipitating the pure product by adjusting the pH. |
Problem 3: Formation of Colored Impurities
Symptoms:
-
The final product is off-white, yellow, or brown instead of the expected color.
-
HPLC analysis shows the presence of unknown peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Over-bromination or other side reactions can lead to the formation of colored byproducts. | Maintain strict control over the reaction temperature and the rate of bromine addition. The use of a slight excess of bromine is recommended, but a large excess should be avoided.[1] |
| Degradation | The product or intermediates may degrade upon exposure to air, light, or heat. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen) if sensitivity is suspected. Protect the reaction mixture from light. |
| Residual Bromine | A slight orange color after the initial reaction may indicate the presence of unreacted bromine. | A small amount of sodium methoxide solution can be added to quench the excess bromine.[1] For larger scales, a quenching step with a reducing agent like sodium bisulfite may be necessary. |
III. Experimental Protocols & Workflows
A. Laboratory-Scale Synthesis (Multi-gram)
This protocol is adapted from an improved procedure for the synthesis of the closely related 5-amino-3-methyl-1,2,4-thiadiazole.[1]
Step 1: Reaction Setup
-
In a well-ventilated fume hood, dissolve acetamidine hydrochloride (1.0 eq) in methanol.
-
Cool the solution in an ice-salt bath.
-
Prepare two separate dropping funnels: one with bromine (1.0 eq) and the other with a solution of sodium methoxide in methanol (2.0 eq).
Step 2: In situ Generation of N-Bromoacetamidine
-
Simultaneously add the bromine and sodium methoxide solutions to the stirred acetamidine hydrochloride solution over 30 minutes, maintaining the temperature below 15 °C.[1] Ensure a slight excess of bromine is always present (indicated by a faint orange color).
Step 3: Thiadiazole Formation
-
Once the addition is complete, add a solution of potassium thiocyanate (0.98 eq) in methanol over 10 minutes, keeping the temperature below 15 °C.[1]
-
Stir the mixture in an ice bath for 2 hours.
Step 4: Quenching and Work-up
-
Add acetic acid followed by an aqueous solution of sodium sulfide to quench any remaining bromine.[1]
-
Filter the reaction mixture to remove precipitated inorganic salts.
-
Evaporate the filtrate under reduced pressure.
Step 5: Purification
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours to isolate the pure product.[1]
Caption: Laboratory-scale synthesis workflow for 5-Methyl-1,2,4-thiadiazol-3-amine.
B. Scale-Up Considerations and Troubleshooting Workflow
Scaling up this synthesis requires careful attention to safety and process control. The following diagram outlines a logical workflow for troubleshooting common issues during scale-up.
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Contradictory Data: A Troubleshooting Guide for 3-Amino-5-methyl-1,2,4-thiadiazole
Technical Support Center
Welcome to our dedicated troubleshooting resource for researchers, scientists, and drug development professionals working with 3-Amino-5-methyl-1,2,4-thiadiazole (CAS No. 17467-35-5). This guide addresses common discrepancies in reported analytical data for this compound, providing validated information and protocols to ensure the integrity of your experimental work.
Frequently Asked Questions (FAQs)
Q1: I have isolated a compound that I believe is 3-Amino-5-methyl-1,2,4-thiadiazole, but its melting point is significantly different from some literature values. What is the correct melting point?
A1: It is a known issue that there are conflicting reports regarding the melting point of 3-Amino-5-methyl-1,2,4-thiadiazole. Some older or unverified sources may cite a melting point as low as 68 °C. However, extensive and recent characterization has shown this to be incorrect. The scientifically accepted and experimentally verified melting point for pure 3-Amino-5-methyl-1,2,4-thiadiazole is in the range of 202–204 °C .[1] Several chemical suppliers and databases also list a melting point of 202 °C.[2][3][4]
The significant discrepancy is likely due to impurities in earlier syntheses or potential misidentification of the compound. For instance, residual inorganic salts from the synthesis can depress and broaden the melting point range.
Q2: My 1H and 13C NMR spectra do not match some of the data I've found in the literature. What are the correct NMR assignments?
A2: Similar to the melting point, erroneous NMR data for 3-Amino-5-methyl-1,2,4-thiadiazole has been published. A 2018 study in the journal Molbank by Black, Chan, and Kumar definitively corrected these errors through rigorous spectroscopic analysis and confirmation by X-ray crystallography.[1][5]
One notable error in previous literature is a reported 13C NMR signal at δ 133.80, which is inconsistent with the expected chemical environment of the 1,2,4-thiadiazole ring carbons.[1][5] The corrected and verified NMR data are presented below.
Corrected Analytical Data
For your convenience, the erroneous and corrected data are summarized in the table below. We strongly recommend using the corrected data for characterization and quality control purposes.
| Parameter | Erroneous Reported Value(s) | Corrected & Verified Value(s) |
| Melting Point | 68 °C | 202–204 °C [1] |
| 1H NMR (400 MHz, DMSO-d6) | Not consistently reported, some at δ 3.27 (in CD3OD)[1][5] | δ 7.82 (br s, 2H, NH2), 2.23 (s, 3H, CH3) [1] |
| 1H NMR (400 MHz, CD3OD) | δ 3.27 (s, 3H, CH3) | δ 2.31 (s, 3H, CH3) [1] |
| 13C NMR (100 MHz, DMSO-d6) | δ 169.94, 133.80 , 18.48 | δ 183.2, 169.2, 18.7 [1] |
| 13C NMR (100 MHz, CD3OD) | Not widely reported | δ 185.6, 171.0, 18.5 [1] |
Troubleshooting & Verification Protocol
If your experimental data for 3-Amino-5-methyl-1,2,4-thiadiazole does not align with the corrected values, it is crucial to assess the purity of your sample. The synthesis of this compound often results in contamination with inorganic salts, which can be challenging to remove.
Recommended Purification Workflow
A robust method for obtaining high-purity 3-Amino-5-methyl-1,2,4-thiadiazole involves a multi-step purification process following the initial synthesis. The following workflow is adapted from validated literature procedures.[1]
Caption: Recommended purification workflow for 3-Amino-5-methyl-1,2,4-thiadiazole.
Step-by-Step Purification Protocol
This protocol is based on the method described by Black, Chan, and Kumar (2018) to effectively remove inorganic byproducts.[1]
-
Initial Workup: Following the synthesis reaction, filter the reaction mixture to remove the bulk of precipitated inorganic salts.
-
Solvent Removal: Evaporate the filtrate under reduced pressure to obtain a residual solid. This solid will contain the desired product along with remaining inorganic impurities.
-
Soxhlet Extraction:
-
Place the residual solid into a cellulose thimble and insert it into a Soxhlet extractor.
-
Use dichloromethane as the extraction solvent.
-
Perform the extraction for approximately 18 hours. This continuous extraction method is highly effective at separating the organic-soluble product from the insoluble inorganic salts.
-
-
Final Isolation:
-
Combine the dichloromethane extracts.
-
Evaporate the solvent under reduced pressure to yield the purified 3-Amino-5-methyl-1,2,4-thiadiazole as pale brown crystals.
-
-
Verification:
-
Obtain the melting point of the purified crystals. It should be sharp and within the 202–204 °C range.
-
Perform 1H and 13C NMR analysis (in DMSO-d6 or CD3OD) and compare the spectra to the corrected data provided in the table above.
-
Logical Framework for Data Discrepancy Analysis
When encountering conflicting data, a systematic approach is necessary to identify the source of the error. This diagram outlines the logical steps a researcher should take.
Caption: Logical workflow for troubleshooting discrepant analytical data.
By following these guidelines and utilizing the corrected reference data, researchers can confidently synthesize, purify, and characterize 3-Amino-5-methyl-1,2,4-thiadiazole, ensuring the reliability and reproducibility of their scientific findings.
References
-
5-Amino-3-methyl-1,2,4-thiadiazole . ChemBK. [Link]
-
3-Amino-5-methylthio-[2][3][6]thiadiazole . BuyersGuideChem. [Link]
-
Black, D. StC., Chan, W. H., & Kumar, N. (2018). An Improved Synthesis and Full Characterisation of 5-Amino-3-methyl-1,2,4-thiadiazole . Molbank, 2018(1), M977. [Link]
-
5-AMINO-3-METHYL-1,2,4-THIADIAZOLE manufacturers and suppliers in india . LookChem. [Link]
-
Black, D. StC., Chan, W. H., & Kumar, N. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole . ResearchGate. [Link]
Sources
- 1. 5-Amino-3-methyl-1,2,4-thiadiazole [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE manufacturers and suppliers in india [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-5-methylthio-[1,2,4]thiadiazole | C3H5N3S2 - BuyersGuideChem [buyersguidechem.com]
Preventing the formation of impurities during the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine.
Introduction
Welcome to the technical support guide for the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for enzyme inhibitors and novel antibiotics.[1][2] However, its synthesis can be challenging, often leading to mixtures contaminated with inorganic salts and other side products.
This guide provides field-proven insights and troubleshooting protocols designed for researchers and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction conditions for a high-purity yield.
The Primary Synthetic Pathway: An Overview
The most reliable and scalable synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine proceeds from acetamidine hydrochloride. The core of this transformation involves the in situ generation of an N-haloacetamidine, which then undergoes cyclization with a thiocyanate salt.[1][2] Precise control over this pathway is essential to prevent impurity formation.
The overall reaction mechanism involves three critical stages:
-
In Situ Formation of N-Bromoacetamidine: Acetamidine is halogenated on its nitrogen atom. This is a highly reactive intermediate that is not isolated.
-
Nucleophilic Attack by Thiocyanate: The thiocyanate anion attacks the N-bromo intermediate.
-
Intramolecular Cyclization: The molecule cyclizes to form the stable 1,2,4-thiadiazole ring system.
Caption: Core synthesis pathway for 5-Methyl-1,2,4-thiadiazol-3-amine.
Troubleshooting Guide: Impurity Formation and Prevention
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final product is a crystalline solid, but my yield is variable and analysis shows significant contamination with inorganic salts (e.g., KBr, NaCl). How can I achieve a pure, salt-free product?
Answer:
This is the most frequently reported issue, arising because the desired product and inorganic byproducts precipitate together upon evaporation of the reaction solvent.[1] Standard recrystallization from water is often ineffective for removing these halides.
Causality: The polarity of 5-Methyl-1,2,4-thiadiazol-3-amine allows it to co-precipitate with inorganic salts. Furthermore, its solubility profile makes separation by simple recrystallization challenging.
Recommended Solution: Soxhlet Extraction
A continuous extraction using a non-polar solvent in a Soxhlet apparatus is the most robust method for isolating the pure product on a multi-gram scale.[1][2] The organic product is soluble in the dichloromethane and is continuously extracted, leaving the insoluble inorganic salts behind in the thimble.
Detailed Protocol: Purification via Soxhlet Extraction
-
Preparation: After the reaction is complete and quenched, filter the mixture and evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Loading: Place the entire solid residue into a cellulose extraction thimble and place the thimble inside the main chamber of the Soxhlet apparatus.
-
Solvent: Fill the distillation flask with dichloromethane (CH₂Cl₂). The volume should be approximately 1.5 to 2 times the volume of the Soxhlet chamber.
-
Extraction: Heat the distillation flask. The solvent will vaporize, travel up the distillation arm, condense in the condenser, and drip into the thimble containing the crude product.
-
Cycling: When the solvent level in the chamber reaches the top of the siphon arm, the entire volume of the solvent and the dissolved product will be siphoned back into the distillation flask.
-
Duration: Allow this process to cycle for at least 18 hours to ensure complete extraction.[1]
-
Isolation: After extraction, allow the apparatus to cool. The pure product will be dissolved in the dichloromethane in the distillation flask. Evaporate the solvent under reduced pressure to yield the pure, pale brown crystalline product.
Question 2: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple unidentified spots. What are the likely causes during the initial halogenation step?
Answer:
Low yields and complex side-product formation often trace back to improper control of the in situ generation of N-bromoacetamidine.
Causality: The simultaneous addition of bromine and a base (sodium methoxide) is a delicate balance. If the base is in excess, it can react with the bromine or the desired intermediate. If bromine is in large excess, it can lead to over-bromination or other undesired side reactions. Temperature control is also paramount, as the reaction is exothermic and the N-bromo intermediate is thermally sensitive.
Preventative Measures & Optimization:
| Parameter | Recommended Action | Scientific Rationale |
| Reagent Addition | Add bromine and sodium methoxide solutions simultaneously from separate dropping funnels. | This ensures that the N-bromoacetamidine is formed and consumed in a controlled manner, preventing the buildup of any single reactive species. |
| Stoichiometry | Maintain a slight excess of bromine throughout the addition. The reaction mixture should retain a faint orange color. | A slight excess of bromine ensures the complete conversion of acetamidine. The color can be discharged at the end with a drop of the methoxide solution.[1] |
| Temperature | Maintain the reaction temperature below 15°C, ideally in an ice-salt bath. | Prevents decomposition of the thermally sensitive N-bromo intermediate and minimizes exothermic runaway, which can lead to side reactions. |
| Purity of Reagents | Use high-purity acetamidine hydrochloride and freshly prepared sodium methoxide solution. Ensure methanol is dry. | Impurities in starting materials can initiate unwanted side reactions. Water can interfere with the methoxide base and the reactive intermediates.[3] |
Question 3: I suspect the formation of an uncyclized intermediate or an isomeric byproduct. How can I ensure the correct and complete cyclization to the 1,2,4-thiadiazole ring?
Answer:
The formation of the desired 1,2,4-thiadiazole isomer is generally favored, but incomplete cyclization can occur if reaction conditions are not optimal. The key intermediate after thiocyanate addition is an S-cyanyl-acetamidine derivative which must cyclize correctly.
Causality: Cyclization is an intramolecular nucleophilic process. Its efficiency depends on temperature, reaction time, and the absence of competing intermolecular reactions. If the reaction is quenched prematurely or if the temperature is too high, the intermediate may decompose or react with other species in the mixture.
Key Control Points for Cyclization:
-
Thiocyanate Addition: Add the solution of potassium thiocyanate in methanol slowly, ensuring the internal temperature does not exceed 15°C.[1] A rapid, exothermic addition can promote side reactions.
-
Stirring Time: After the thiocyanate addition is complete, continue stirring the reaction mixture in an ice bath for at least 2 hours. This provides sufficient time for the cyclization to proceed to completion at a controlled temperature.
-
Quenching: The reaction is quenched by the addition of acetic acid. This neutralizes any remaining base and stabilizes the product. Ensure proper quenching before proceeding to workup.
Analytical Data & Characterization
There are significant discrepancies in the historical literature regarding the analytical data for this compound. The following data, confirmed by X-ray crystallography, should be used as the authoritative reference for product verification.[1][2]
| Analysis Type | Solvent | Key Signals / Values |
| ¹H-NMR (400 MHz) | DMSO-d₆ | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| CD₃OD | δ 2.31 (s, 3H, CH₃) | |
| ¹³C-NMR (100 MHz) | DMSO-d₆ | δ 183.2, 169.2, 18.7 |
| CD₃OD | δ 185.6, 171.0, 18.5 | |
| Melting Point | N/A | 202–204 °C |
| IR (ATR) | N/A | 3265, 3073, 1645, 1537, 1489 cm⁻¹ |
Frequently Asked Questions (FAQs)
-
Q: Can I use sodium thiocyanate instead of potassium thiocyanate?
-
A: Yes, sodium thiocyanate is generally interchangeable with potassium thiocyanate in this reaction, as the active nucleophile is the thiocyanate anion. Ensure it is of high purity and anhydrous.
-
-
Q: Why is the reaction quenched with acetic acid and then treated with sodium sulfide?
-
A: Acetic acid neutralizes the excess sodium methoxide. The subsequent addition of sodium sulfide solution is a safety and purification step to destroy any residual unreacted bromine before solvent evaporation.[1]
-
-
Q: My ¹H-NMR shows a methyl peak around δ 3.27 instead of δ 2.31 in CD₃OD. What does this mean?
-
A: A signal at δ 3.27 is erroneous and does not correspond to the correct product structure.[1] This indicates you have likely synthesized a different compound or have significant impurities. You should re-verify your starting materials and reaction procedure.
-
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical troubleshooting guide to identify the root cause.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. Available at: [Link]
-
Jadhav, S. D., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. Available at: [Link]
-
Çalışkan, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. Available at: [Link]
- Abdel-Wahab, B. F., et al. (n.d.). Synthesis of 1,3,4-thiadiazole derivatives. Retrieved from a generic PDF source on thiadiazole synthesis.
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. Available at: [Link]
-
McMurry, J. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Retrieved from [Link]
-
Antypenko, L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
McMurry, J. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. Retrieved from [Link]
Sources
Validation & Comparative
Unambiguous Structural Determination of 5-Methyl-1,2,4-thiadiazol-3-amine: A Comparative Guide to X-ray Crystallographic Validation
Introduction: The Imperative for Definitive Structural Validation in Drug Discovery
In the landscape of pharmaceutical development and medicinal chemistry, the precise knowledge of a molecule's three-dimensional structure is paramount. 5-Methyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active agents, including potential pesticides, enzyme inhibitors, and cephalosporin antibiotics[1]. Given its significance, any ambiguity in its structural characterization can have cascading effects on the interpretation of structure-activity relationships (SAR) and the rational design of new therapeutic entities. While spectroscopic methods such as NMR and IR provide valuable insights into molecular connectivity, they can sometimes be inconclusive or, as has been the case with this compound, subject to erroneous reporting in the literature[1].
This technical guide provides a comprehensive overview of the structural validation of 5-Methyl-1,2,4-thiadiazol-3-amine using single-crystal X-ray crystallography. We will delve into the experimental workflow, from synthesis and crystallization to data analysis, offering a robust, self-validating protocol. Furthermore, we will present a comparative analysis of its structural features against other closely related thiadiazole derivatives, underscoring the power of X-ray crystallography in providing unequivocal structural evidence. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic techniques for the definitive characterization of small molecules.
Experimental Workflow: A Self-Validating Protocol for Structural Elucidation
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is designed to ensure the integrity of the final structural model.
Figure 1: A comprehensive workflow for the structural validation of 5-Methyl-1,2,4-thiadiazol-3-amine via X-ray crystallography.
Synthesis and Purification: Laying the Foundation for Quality Crystals
The synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine typically involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate[1]. This method often results in the product being mixed with inorganic salts. While recrystallization from water has been previously employed, a more efficient purification is achieved through Soxhlet extraction with dichloromethane, yielding a pure product suitable for crystallization without the need for column chromatography[1].
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine throughout the addition.
-
Thiocyanate Addition: After the initial addition is complete, add a small amount of sodium methoxide solution to quench any remaining orange color. While cooling the mixture in ice, add a solution of potassium thiocyanate (50.5 g, 0.52 mol) in methanol (250 mL) over 10 minutes, ensuring the temperature does not exceed 15 °C.
-
Workup: Stir the reaction mixture in an ice bath for 2 hours. Add acetic acid (16 mL) followed by a sufficient quantity of aqueous sodium sulfide solution to ensure no free iodine remains (tested with a potassium iodide solution).
-
Isolation of Crude Product: Filter the mixture and evaporate the filtrate under reduced pressure.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours. Evaporate the combined extracts under reduced pressure to yield the pure product as pale brown crystals.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For 5-Methyl-1,2,4-thiadiazol-3-amine, single crystals suitable for X-ray diffraction can be obtained directly from the Soxhlet extraction process without further purification steps[1]. However, for many small molecules, techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion are commonly employed[2][3]. The choice of solvent is critical and is often determined empirically.
Experimental Protocol: Crystallization (General Approach)
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents to assess solubility. A suitable solvent for slow evaporation is one in which the compound is moderately soluble.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap that allows for slow solvent evaporation (e.g., perforated parafilm or a loosely fitted cap).
-
Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several days. Monitor for the formation of single crystals.
X-ray Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector[4][5]. The intensity and position of these spots contain the information needed to determine the arrangement of atoms within the crystal.
Experimental Protocol: Data Collection
-
Crystal Mounting: A colorless prism-shaped crystal of 5-Methyl-1,2,4-thiadiazol-3-amine (approximate dimensions 0.10 x 0.10 x 0.03 mm) is selected and mounted on a suitable support[1].
-
Data Acquisition: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., graphite-monochromated Mo Kα radiation, λ = 0.71075 Å)[1]. The crystal is maintained at a low temperature (e.g., 93 K) to minimize thermal vibrations of the atoms.
-
Data Strategy: A series of diffraction images are collected as the crystal is rotated. The rotation range and exposure time are optimized to ensure a complete and redundant dataset is obtained.
Structure Solution and Refinement: From Diffraction Data to a 3D Model
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection[4][6]. The initial atomic positions are determined using direct methods or Patterson methods[7]. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure[7][8].
Experimental Protocol: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are integrated and scaled to produce a file containing the Miller indices (h, k, l) and the intensity of each reflection.
-
Structure Solution: The structure is solved using software packages such as SHELXS or Olex2. For 5-Methyl-1,2,4-thiadiazol-3-amine, the structure was solved using direct methods[1].
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares procedure on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality. The data is then deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC)[1].
Structural Analysis of 5-Methyl-1,2,4-thiadiazol-3-amine
The X-ray crystallographic analysis of 5-Methyl-1,2,4-thiadiazol-3-amine provides an unambiguous confirmation of its molecular structure. The key crystallographic data and refinement statistics are summarized in the table below.
| Parameter | 5-Methyl-1,2,4-thiadiazol-3-amine[1] |
| Chemical Formula | C₃H₅N₃S |
| Formula Weight | 115.15 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9923(4) |
| b (Å) | 7.8291(5) |
| c (Å) | 10.8037(7) |
| α (°) | 82.329(5) |
| β (°) | 89.896(5) |
| γ (°) | 66.020(5) |
| Volume (ų) | 534.65(6) |
| Z | 4 |
| Temperature (K) | 93 |
| Wavelength (Å) | 0.71075 |
| R1 [I > 2σ(I)] | 0.0259 |
| wR2 (all data) | 0.0712 |
| CCDC Number | 1590413 |
The crystal structure reveals two crystallographically independent but chemically identical molecules in the asymmetric unit. The bond lengths and angles within the 1,2,4-thiadiazole ring are consistent with those of other simple 1,2,4-thiadiazoles[1]. A notable feature of the crystal packing is the extensive two-dimensional hydrogen-bonded network formed between the amine groups and the nitrogen atoms of adjacent molecules[1][9].
Figure 2: A simplified representation of the hydrogen bonding interactions in the crystal structure of 5-Methyl-1,2,4-thiadiazol-3-amine.
Comparative Structural Analysis
To put the structural features of 5-Methyl-1,2,4-thiadiazol-3-amine into context, it is useful to compare it with other structurally related thiadiazole derivatives.
| Compound | Key Structural Features | Reference |
| 5-Methyl-1,2,4-thiadiazol-3-amine | Planar 1,2,4-thiadiazole ring. Extensive 2D hydrogen bonding network involving both N(2) and N(4) of the ring. | [1] |
| 2-Amino-5-methyl-1,3,4-thiadiazole | Planar 1,3,4-thiadiazole ring. Forms a three-dimensional hydrogen-bonding network. | [10] |
| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine | Dihedral angle of 32.42(14)° between the thiadiazole and pyridine rings. Intermolecular N-H···N hydrogen bonds. | [11] |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Dihedral angle of 31.19(18)° between the thiadiazole and phenyl rings. Molecules are linked by N-H···N hydrogen bonds. | [12] |
This comparison highlights that while hydrogen bonding is a common feature in the crystal packing of amino-thiadiazoles, the specific dimensionality and nature of these interactions are dictated by the substitution pattern and the isomeric form of the thiadiazole ring.
Conclusion
Single-crystal X-ray crystallography provides the most definitive method for the structural validation of small molecules like 5-Methyl-1,2,4-thiadiazol-3-amine. The detailed experimental protocol and the resulting high-resolution structural data presented in this guide serve to correct previous ambiguities in the literature and provide a solid foundation for future research and development involving this important heterocyclic scaffold. The comparative analysis with related structures further underscores the subtle yet significant influence of molecular architecture on solid-state packing, information that is invaluable for understanding physical properties and for the design of new crystalline materials.
References
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Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
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Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]
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Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867. [Link]
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Dauter, Z., & Dauter, M. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
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CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
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A Comparative Guide to the Synthetic Routes of 1,2,4-Thiadiazoles for Researchers and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy of this heterocyclic core has spurred the development of numerous synthetic pathways. This guide provides a comparative analysis of the most prominent synthetic routes to 1,2,4-thiadiazoles, offering insights into their mechanisms, experimental protocols, and practical considerations to aid researchers in selecting the optimal method for their specific applications.
Oxidative Dimerization of Thioamides: The Classic Approach
The oxidative dimerization of thioamides is a widely recognized and versatile method for constructing the 3,5-disubstituted 1,2,4-thiadiazole ring. This approach relies on the formation of an N-S bond through the oxidation of two thioamide molecules. The choice of oxidant is critical and significantly influences the reaction's efficiency, substrate scope, and environmental impact.
Mechanistic Rationale
The generally accepted mechanism involves the initial oxidation of the thioamide at the sulfur atom to form a reactive sulfenyl intermediate. This intermediate then undergoes nucleophilic attack by the nitrogen atom of a second thioamide molecule. Subsequent elimination and cyclization steps lead to the formation of the stable 1,2,4-thiadiazole ring. The specific nature of the intermediate and the transition state can vary depending on the oxidant employed.
Key Methodologies & Comparative Analysis
A variety of oxidizing agents have been successfully employed for this transformation, each with its own set of advantages and limitations.
| Oxidant/Catalyst | Typical Reaction Time | Yield Range | Key Advantages | Key Disadvantages |
| IBX/TEAB | 5-15 minutes | Excellent | Very fast reactions, clean conversion. | Hypervalent iodine reagents can be explosive under certain conditions. |
| TBAPS | Not specified | Good to Excellent | Simple, highly efficient. | Requires synthesis of the reagent. |
| Vanadium Haloperoxidases | Not specified | Moderate to High | Enzymatic, green chemistry, excellent chemoselectivity. | Requires specialized biochemical setup, may have substrate limitations. |
| T3P® | Not specified | Good | Greener, safer, and milder conditions. | Reagent cost may be a factor. |
| Electro-oxidation | Not specified | Good to Excellent | Catalyst- and oxidant-free, room temperature. | Requires specialized electrochemical equipment. |
Featured Protocol: Oxidative Dimerization using o-Iodoxybenzoic Acid (IBX)
This protocol, adapted from the work of Patil and co-workers, showcases a rapid and high-yielding synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.
Experimental Protocol:
-
To a solution of the primary thioamide (1 mmol) in a suitable solvent such as acetonitrile (5 mL), add tetraethylammonium bromide (TEAB) (1 mmol).
-
Stir the mixture at room temperature and add o-iodoxybenzoic acid (IBX) (1.1 mmol) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.
From Primary Amides: A Greener, One-Pot Approach
A significant advancement in the synthesis of 1,2,4-thiadiazoles is the development of a one-pot, two-step procedure starting from readily available primary amides. This method, which avoids the pre-synthesis and isolation of thioamides, is lauded for its efficiency and adherence to green chemistry principles.[3][4]
Mechanistic Pathway
This synthesis proceeds through two distinct stages within a single reaction vessel:
-
Thionation: The primary amide is first converted to the corresponding thioamide in situ using a thionating agent, most commonly Lawesson's reagent.
-
Oxidative Dimerization: The generated thioamide then undergoes oxidative dimerization, as described in the previous section, using an oxidant like tert-butyl hydroperoxide (TBHP).
Logical Workflow: One-Pot Synthesis from Primary Amides
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A Comparative Guide to Precursors for Beta-Secretase (BACE1) Inhibitors: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of beta-secretase 1 (BACE1) remains a pivotal strategy. The generation of amyloid-β (Aβ) peptides, central to the amyloid cascade hypothesis, is initiated by the cleavage of the amyloid precursor protein (APP) by BACE1. Consequently, the development of potent and selective BACE1 inhibitors is a primary focus of neurodegenerative disease research. The choice of the initial chemical scaffold, or precursor, is a critical determinant of the final drug candidate's success, influencing not only its inhibitory potency but also its pharmacokinetic and safety profiles.
This guide provides an in-depth, objective comparison of various precursor classes for the synthesis of BACE1 inhibitors. We will delve into the established utility of prominent scaffolds such as aminohydantoins, aminooxazolines, and iminopyrimidinones, supported by experimental data. Furthermore, we will explore the potential of 5-Methyl-1,2,4-thiadiazol-3-amine as a less conventional but potentially advantageous starting point. Our analysis is grounded in the principles of scientific integrity, drawing upon field-proven insights to explain the rationale behind experimental choices and design strategies.
The Central Role of BACE1 in Alzheimer's Disease Pathogenesis
The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event driving Alzheimer's disease pathology. BACE1, an aspartyl protease, is the rate-limiting enzyme in the production of Aβ.[1] It cleaves APP to generate the N-terminus of the Aβ peptide, which is subsequently released by γ-secretase. Therefore, inhibiting BACE1 offers a direct mechanism to reduce Aβ production and potentially halt the progression of the disease.
Caption: Amyloid-β production pathway initiated by BACE1.
The journey to develop clinically successful BACE1 inhibitors has been fraught with challenges, including blood-brain barrier penetration, selectivity against other proteases like cathepsin D, and off-target toxicities.[2] These challenges underscore the importance of selecting the right chemical starting point.
Comparative Analysis of Precursor Scaffolds
The ideal precursor for a BACE1 inhibitor should enable the synthesis of molecules with high potency, selectivity, and favorable drug-like properties. Below, we compare several key precursor classes.
Aminohydantoins and Iminohydantoins
Aminohydantoin-based inhibitors have been extensively explored in the development of BACE1 inhibitors.[3] Their rigid structure can help in achieving high binding affinity. Structure-based design has led to the identification of potent iminohydantoin inhibitors that have demonstrated the ability to lower Aβ levels in the central nervous system (CNS) following oral administration in animal models.[4]
-
Advantages:
-
Proven scaffold with demonstrated in vivo efficacy.[4]
-
The rigid structure can lead to high potency.
-
Well-established synthetic routes.
-
-
Disadvantages:
-
Can suffer from poor solubility and permeability.
-
Potential for off-target effects.
-
Aminooxazolines and Aminothiazolines
The 2-aminooxazoline and 2-aminothiazoline scaffolds represent another significant class of precursors. These heterocycles can effectively interact with the catalytic aspartate residues of BACE1. Researchers have successfully developed potent BACE1 inhibitors based on these scaffolds, often with improved selectivity against Cathepsin D, a common off-target.[5][6]
-
Advantages:
-
Good balance of potency and selectivity.[6]
-
Amenable to synthetic modifications to optimize pharmacokinetic properties.
-
Can exhibit improved permeability compared to more rigid structures.
-
-
Disadvantages:
-
Can still present challenges related to CNS penetration.
-
Retinal toxicity has been observed in some preclinical studies with related aminothiazines, though this is thought to be an off-target effect.[7]
-
Iminopyrimidinones
Iminopyrimidinones have emerged as a promising class of BACE1 inhibitors. They are designed to mimic the transition state of APP cleavage by BACE1. This class of inhibitors has shown potent Aβ-lowering effects in preclinical studies.[7]
-
Advantages:
-
High potency and good cellular activity.
-
Often exhibit good oral bioavailability.
-
-
Disadvantages:
-
Synthesis can be complex.
-
Potential for off-target activities that require careful screening.
-
The Untapped Potential of 5-Methyl-1,2,4-thiadiazol-3-amine
The 1,2,4-thiadiazole ring is a bioisostere of other heterocyclic systems and has been incorporated into various medicinally important compounds.[8][9] The sulfur atom can enhance liposolubility, and the overall structure allows for diverse substitutions to modulate biological activity.[1] 5-Methyl-1,2,4-thiadiazol-3-amine, as a precursor, offers a unique combination of a rigid heterocyclic core with an available amino group for further chemical elaboration.
While direct and extensive comparative data for BACE1 inhibitors derived from 5-Methyl-1,2,4-thiadiazol-3-amine is not as abundant in the literature as for the aforementioned scaffolds, the general properties of thiadiazoles suggest their potential. Thiazole and thiadiazole derivatives have been investigated as inhibitors for various enzymes, and their ability to engage in hydrogen bonding and hydrophobic interactions makes them attractive for drug design.[10][11]
-
Potential Advantages:
-
The thiadiazole core can offer favorable physicochemical properties.
-
The amino group provides a convenient handle for synthetic diversification.
-
May offer a novel chemical space to overcome limitations of existing scaffolds.
-
-
Current Limitations:
-
Lack of extensive public data on BACE1 inhibitory activity for derivatives.
-
Structure-activity relationships for BACE1 inhibition are not as well-established as for other classes.
-
Quantitative Comparison of Precursor Performance
To provide a clear, data-driven comparison, the following table summarizes the reported BACE1 inhibitory activities for compounds derived from the discussed precursor classes. It is important to note the absence of direct data for 5-Methyl-1,2,4-thiadiazol-3-amine-derived BACE1 inhibitors in the public domain, highlighting a gap in the current research landscape.
| Precursor Class | Example Compound | BACE1 IC50 / Ki | Cellular Activity (IC50) | Key Observations | Reference |
| Iminohydantoin | Lead Compound 1 | Ki = 22 nM | 258 nM | Structure-based design led to potent inhibitors. | [1] |
| Aminooxazoline | AMG-8718 | IC50 = 0.7 nM | 4.4 nM | Excellent in vitro profile and good in vivo response. | [1] |
| Aminothiazoline | Analog of 8-THP chroman | 41-98 nM | 37-140 nM | Enhanced potency and selectivity with specific substitutions. | [1] |
| Iminopyrimidinone | Not Specified | Potent Inhibition | Potent Aβ reduction | Orally bioavailable with potent Aβ lowering in rats. | [7] |
| 5-Methyl-1,2,4-thiadiazol-3-amine | Not Applicable | Data Not Available | Data Not Available | A potential but underexplored scaffold for BACE1 inhibitors. | N/A |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for the synthesis of a key precursor and the evaluation of BACE1 inhibitory activity.
Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine
This protocol is adapted from an improved and scalable method.[9]
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (1.0 eq) in methanol, simultaneously add bromine (1.0 eq) and a solution of sodium methoxide (2.0 eq) in methanol from separate dropping funnels over 30 minutes at 0°C.
-
Thiadiazole Formation: After the addition is complete, add a solution of potassium thiocyanate (1.0 eq) in methanol over 10 minutes, maintaining the temperature below 15°C.
-
Workup: Stir the reaction mixture in an ice bath for 2 hours. Add acetic acid followed by aqueous sodium sulfide solution.
-
Isolation: Filter the mixture and evaporate the filtrate under reduced pressure.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours to yield the pure product.
Caption: Synthetic workflow for 5-Methyl-1,2,4-thiadiazol-3-amine.
General Protocol for BACE1 Inhibition Assay (FRET-based)
This is a common in vitro method to assess the inhibitory potential of synthesized compounds.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5). Dilute the recombinant human BACE1 enzyme and a fluorogenic BACE1 substrate in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then further dilute in the reaction buffer.
-
Assay Plate Setup: In a 384-well plate, add the BACE1 enzyme solution.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control (DMSO) to the wells and incubate at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.
-
Signal Detection: Measure the fluorescence resonance energy transfer (FRET) signal at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The selection of a precursor is a foundational decision in the design of BACE1 inhibitors. While aminohydantoins, aminooxazolines, and iminopyrimidinones have been the subject of extensive research, leading to compounds with potent in vitro and in vivo activity, they are not without their challenges. The exploration of novel scaffolds is crucial to overcoming the hurdles that have led to the discontinuation of several BACE1 inhibitors in clinical trials.[2][10]
5-Methyl-1,2,4-thiadiazol-3-amine represents an intriguing, yet underexplored, starting point. Its chemical properties suggest the potential for developing BACE1 inhibitors with novel structure-activity relationships and potentially improved drug-like properties. Further research is warranted to synthesize and evaluate a library of BACE1 inhibitors derived from this precursor to ascertain its true value in the quest for an effective Alzheimer's disease therapeutic. This guide serves as a call to action for medicinal chemists to explore this and other novel chemical spaces in the ongoing fight against this devastating neurodegenerative disease.
References
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Vassar, R. (2024). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJDementia. [Link]
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McDade, E., et al. (2021). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Journal of Alzheimer's Disease, 81(1), 1-20. [Link]
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Stamford, A. W., et al. (2012). Structure based design of iminohydantoin BACE1 inhibitors: identification of an orally available, centrally active BACE1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(7), 2461-2465. [Link]
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Wharf, E., et al. (2017). Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D. MedChemComm, 8(6), 1255-1274. [Link]
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Thaisrivongs, D. A., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8391). Organic Letters, 20(6), 1671-1675. [Link]
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Cumming, J. N., et al. (2013). 2D QSAR studies on series of human beta-secretase (BACE-1) inhibitors. Journal of Molecular Graphics and Modelling, 42, 18-29. [Link]
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Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
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Coimbra, J. R. M., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Chemistry, 6, 179. [Link]
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Das, U., et al. (2014). Lessons from a BACE inhibitor trial: Off-site but not off base. Drug Discovery Today, 19(11), 1749-1752. [Link]
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Alzforum. (2021, January 21). Verubecestat. [Link]
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- Ghosh, A. K., et al. (2012). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5041.
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Scott, J. D., et al. (2017). Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D. MedChemComm, 8(6), 1255-1274. [Link]
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A Guide to Spectroscopic Cross-Validation: Ensuring Structural Integrity of 3-Amino-5-methyl-1,2,4-thiadiazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is paramount. 3-Amino-5-methyl-1,2,4-thiadiazole is a key building block in the synthesis of various pharmaceutically active compounds, making the certainty of its structure a critical checkpoint in the research and development pipeline. This guide provides an in-depth, experience-driven approach to the cross-validation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this specific molecule, ensuring a high degree of confidence in its identity and purity. We will move beyond a simple recitation of data to a logical framework for its acquisition, interpretation, and synergistic validation.
The Imperative of Cross-Validation
In the realm of analytical chemistry, particularly within the pharmaceutical industry, no single technique provides absolute structural proof. Each analytical method interrogates a molecule from a different physical perspective.[1][2] Cross-validation, the process of comparing results from different analytical methods, is therefore a cornerstone of regulatory compliance and data integrity.[3][4] It ensures that the interpretation of one dataset is corroborated by another, providing a self-validating system that minimizes the risk of misidentification—a risk highlighted by historical discrepancies in the reported data for this very compound.
Understanding the Analytical Counterparts: NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, complementary techniques for the structural elucidation of organic molecules.[1][5]
-
NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field.[6][7][8] It provides a detailed map of the carbon-hydrogen framework, revealing information about the number of different types of protons and carbons, their connectivity, and their chemical environment.[9][10]
-
IR spectroscopy , on the other hand, measures the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies.[11][12] This technique is exceptionally adept at identifying the functional groups present in a molecule.[11]
The synergy between these techniques is profound: NMR elucidates the backbone and connectivity, while IR confirms the presence of key functional groups. This combined approach provides a more complete and reliable structural picture than either technique could alone.[1][2]
Predicted and Experimental Spectral Data for 3-Amino-5-methyl-1,2,4-thiadiazole
A 2018 study published in Molbank provided corrected and experimentally verified spectral data for 3-Amino-5-methyl-1,2,4-thiadiazole, resolving previous inconsistencies in the scientific literature.[6][13] This data serves as our benchmark for this guide.
¹H and ¹³C NMR Spectral Data
The NMR data reveals the key proton and carbon environments of the molecule.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H | DMSO-d₆ | 7.82 | Broad singlet, 2H (protons of the amino group) |
| ¹H | DMSO-d₆ | 2.23 | Singlet, 3H (protons of the methyl group) |
| ¹³C | DMSO-d₆ | 183.2 | Thiadiazole ring carbon (C5) |
| ¹³C | DMSO-d₆ | 169.2 | Thiadiazole ring carbon (C3) |
| ¹³C | DMSO-d₆ | 18.7 | Methyl carbon |
| ¹H | CD₃OD | 2.31 | Singlet, 3H (protons of the methyl group) |
| ¹³C | CD₃OD | 185.6 | Thiadiazole ring carbon (C5) |
| ¹³C | CD₃OD | 171.0 | Thiadiazole ring carbon (C3) |
| ¹³C | CD₃OD | 18.5 | Methyl carbon |
Table 1: Experimentally Determined NMR Data for 3-Amino-5-methyl-1,2,4-thiadiazole.[6]
IR Spectral Data
The IR spectrum confirms the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3265, 3073 | N-H stretching of the amino group |
| 1645 | N-H bending of the amino group |
| 1537, 1489 | C=N stretching of the thiadiazole ring |
| 1379 | C-H bending of the methyl group |
| 1331 | C-N stretching |
Table 2: Key IR Absorption Bands for 3-Amino-5-methyl-1,2,4-thiadiazole.[6]
A Step-by-Step Protocol for Acquisition and Cross-Validation
This section outlines a detailed workflow for acquiring and cross-validating the NMR and IR spectra of a newly synthesized or sourced batch of 3-Amino-5-methyl-1,2,4-thiadiazole.
Part 1: Data Acquisition
1.1: ¹H and ¹³C NMR Spectroscopy
-
Rationale: To obtain a detailed picture of the molecular structure, including the number and types of protons and carbons.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be properly locked, tuned, and shimmed to ensure high resolution and sensitivity.[14]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum.
-
1.2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Rationale: To quickly and reliably identify the functional groups present in the molecule with minimal sample preparation.
-
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[15]
-
Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.[16]
-
Part 2: Data Interpretation and Cross-Validation
This is the critical thinking phase where the two datasets are synergistically analyzed.
A workflow diagram for the cross-validation of NMR and IR spectral data.
2.1: Initial NMR Analysis
-
Proton NMR (¹H):
-
Signal Count: Expect two distinct signals.
-
Chemical Shift & Integration: A signal around δ 2.2-2.3 ppm integrating to 3 protons corresponds to the methyl group. A broad signal further downfield (around δ 7.8 ppm in DMSO-d₆) integrating to 2 protons is characteristic of the amino group protons.
-
Splitting: Both signals should be singlets as there are no adjacent protons to cause splitting.
-
-
Carbon NMR (¹³C):
-
Signal Count: Expect three distinct signals.
-
Chemical Shift: Two signals in the highly deshielded region (δ 165-190 ppm) are characteristic of the two carbons in the thiadiazole ring. One signal in the aliphatic region (around δ 18-19 ppm) corresponds to the methyl carbon.
-
2.2: Initial IR Analysis
-
N-H Stretches: Look for characteristic sharp to medium peaks in the 3300-3000 cm⁻¹ region, confirming the presence of the primary amine.[17][18]
-
N-H Bend: A peak around 1645 cm⁻¹ further supports the presence of the amino group.[17]
-
C=N and C-N Stretches: The presence of strong absorptions in the 1600-1300 cm⁻¹ region is consistent with the C=N and C-N bonds within the heterocyclic ring structure.
2.3: The Cross-Validation Step
This is where the true power of the combined approach is realized.
-
Does the ¹H NMR show a signal for an amino group? If so, does the IR spectrum show the corresponding N-H stretching and bending vibrations?
-
Does the ¹H NMR indicate a methyl group? The IR should show C-H bending vibrations characteristic of a methyl group.
-
The ¹³C NMR suggests a heterocyclic aromatic-like ring system. Are there C=N stretching vibrations in the IR spectrum that support this?
If the answers to these questions are all affirmative, and the observed spectral data closely matches the reference data, a high degree of confidence in the structure of 3-Amino-5-methyl-1,2,4-thiadiazole is achieved.
Correlation of molecular structure with key NMR and IR data.
Comparison with Alternative Analytical Techniques
While the combination of NMR and IR is powerful, other techniques can provide further confirmation, especially in a regulatory environment.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural connectivity information on its own. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Does not provide information about the arrangement of atoms (isomerism). |
Table 3: Comparison of Analytical Techniques for Structural Elucidation.
The molecular weight from Mass Spectrometry should match that of 3-Amino-5-methyl-1,2,4-thiadiazole (115.15 g/mol ). X-ray crystallography, if achievable, would offer the most definitive structural proof.[19][20]
Conclusion
The structural integrity of key intermediates like 3-Amino-5-methyl-1,2,4-thiadiazole is non-negotiable in the fields of chemical synthesis and drug development. A rigorous cross-validation of NMR and IR spectral data, as outlined in this guide, provides a robust and scientifically sound methodology for confirming the identity and purity of this compound. By understanding the principles behind each technique and synergistically interpreting the data, researchers can proceed with confidence, ensuring the reliability and reproducibility of their scientific endeavors. This self-validating system of analysis is a hallmark of good scientific practice and a critical component of modern chemical research.
References
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Bannwarth, M., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. Available at: [Link]
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Patsnap Eureka. (2023). NMR vs IR Spectroscopy: Determine Functional Groups. Available at: [Link]
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Slideshare. (n.d.). IR and NMR spectroscopy. Available at: [Link]
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ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]
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Oreate AI Blog. (2024). Understanding the Distinct Worlds of IR and NMR Spectroscopy. Available at: [Link]
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Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]
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Rocky Mountain Labs. (2023). Difference between UV and IR and NMR spectroscopy?. Available at: [Link]
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YouTube. (2020). NMR spectroscopy visualized. Available at: [Link]
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AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
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University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
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ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
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Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
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NIH National Library of Medicine. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Available at: [Link]
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De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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University of California, Davis. (n.d.). IR: amines. Available at: [Link]
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ResearchGate. (2020). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available at: [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
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PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. Available at: [Link]
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University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]
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Microbe Notes. (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Available at: [Link]
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SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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Benchmarking a new synthesis method for 5-Methyl-1,2,4-thiadiazol-3-amine against literature procedures.
A Comparative Benchmarking Guide to the Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine
Abstract
5-Methyl-1,2,4-thiadiazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, notably featuring in the structure of advanced cephalosporin antibiotics.[1][2] This guide presents a comprehensive benchmark analysis of two distinct synthetic methodologies for its preparation. We compare a classical, yet improved, literature procedure involving the oxidative cyclization of an N-haloacetamidine intermediate with a modern, streamlined approach utilizing a copper-catalyzed cyclization of an imidoylthiourea intermediate. This analysis provides researchers and process chemists with a side-by-side evaluation of reaction efficiency, operational simplicity, safety considerations, and scalability. Through detailed protocols, data-driven comparisons, and expert insights, this guide aims to empower chemists to select the optimal synthetic route tailored to their specific laboratory or manufacturing needs.
Introduction: The Significance of 5-Methyl-1,2,4-thiadiazol-3-amine
The 1,2,4-thiadiazole ring is a privileged scaffold in pharmaceutical sciences, imparting unique physicochemical properties to active molecules.[3] Among its derivatives, 5-Methyl-1,2,4-thiadiazol-3-amine serves as a critical intermediate in the synthesis of various therapeutic agents, including pesticides and enzyme inhibitors.[1][2] Its most prominent role is as a key precursor for Cefozopran, a fourth-generation cephalosporin antibiotic. The efficient and scalable synthesis of this amine is therefore a subject of considerable interest in both academic research and industrial drug development.
Historically, the synthesis has been dominated by methods that involve the reaction of an amidine derivative with a thiocyanate source, often generating significant inorganic salt byproducts and requiring cumbersome purification steps like recrystallization or column chromatography.[1][2] This guide evaluates a refined version of this classical approach against a more contemporary, catalysis-driven method that promises higher efficiency and a more favorable environmental profile.
Overview of Synthetic Methodologies
This guide benchmarks two distinct synthetic routes:
-
Method A (Classical Approach): An improved version of the first reported synthesis, this method involves the in situ generation of N-bromoacetamidine followed by reaction with potassium thiocyanate.[1] The key improvement benchmarked here is the use of Soxhlet extraction for purification, which circumvents the low and variable yields associated with simple recrystallization.[1]
-
Method B (Modern Catalytic Approach): This proposed method is based on modern advancements in copper-catalyzed C-N and N-S bond formations.[3] It features a one-pot process where acetamidine hydrochloride is first converted to an imidoylthiourea intermediate, which then undergoes a copper(II)-catalyzed intramolecular oxidative cyclization to yield the final product.[3]
Reaction Scheme Visualization
The two synthetic pathways are illustrated below. Method A is a multi-step process involving a hazardous brominating agent, while Method B represents a more streamlined, one-pot catalytic approach.
Caption: Comparative reaction pathways for the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine.
Detailed Experimental Protocols
For a valid comparison, both protocols are designed to produce a comparable multi-gram scale of the final product.
Method A: Classical Synthesis with Optimized Purification
This protocol is adapted from the procedure detailed by Aitken and Slawin (2018).[1]
-
Rationale: This method relies on the established reactivity of N-haloamidines with thiocyanates. The use of bromine and sodium methoxide generates the reactive N-bromo intermediate in situ. The critical step for achieving high purity is the final purification. Simple recrystallization is often ineffective due to co-precipitation of inorganic salts.[1] Soxhlet extraction with a suitable solvent like dichloromethane is a superior alternative, as it continuously washes the crude solid, selectively dissolving the organic product while leaving insoluble salts behind.[1]
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Intermediate Formation: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium methoxide (prepared from 24 g sodium in 300 mL methanol) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color) and keep the temperature low.
-
Cyclization: After the addition is complete, quench the excess bromine with a small amount of sodium methoxide solution until the color disappears. While maintaining cooling, add a solution of potassium thiocyanate (50.5 g, 0.52 mol) in methanol (250 mL) over 10 minutes, ensuring the temperature does not exceed 15 °C.
-
Quenching and Workup: Stir the mixture in ice for 2 hours. Add acetic acid (16 mL) followed by a sufficient quantity of aqueous sodium sulfide solution to neutralize any remaining reactive species.
-
Isolation of Crude Product: Filter the mixture to remove precipitated salts and evaporate the filtrate under reduced pressure to yield a residual solid.
-
Purification (Self-Validating): Subject the entire residual solid to continuous Soxhlet extraction with dichloromethane for 18 hours. Evaporate the combined extracts under reduced pressure to yield the pure product.
-
Characterization: Confirm product identity and purity (>98%) via ¹H-NMR, ¹³C-NMR, and melting point analysis (Expected: 202–204 °C).[1]
Method B: Modern Copper-Catalyzed One-Pot Synthesis
This protocol is a hypothetical, yet plausible, adaptation of copper-catalyzed methods for 1,2,4-thiadiazole synthesis.[3]
-
Rationale: This approach leverages the efficiency of transition-metal catalysis. Copper(II) triflate is an excellent Lewis acid and a mild oxidant that can catalyze the intramolecular oxidative cyclization of the imidoylthiourea intermediate.[3] The key advantage is the one-pot nature, which avoids the isolation of intermediates, saving time and reducing solvent waste. Using air as the terminal oxidant makes the process more environmentally benign compared to stoichiometric chemical oxidants.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser open to the air, combine acetamidine hydrochloride (50.0 g, 0.53 mol), potassium thiocyanate (51.5 g, 0.53 mol), and copper(II) triflate (9.6 g, 5 mol%) in acetonitrile (500 mL).
-
One-Pot Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously to ensure efficient mixing and exposure to air. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Completion and Workup: After 6 hours (or upon completion as per monitoring), cool the reaction mixture to room temperature. Filter the mixture to remove potassium chloride and any insoluble copper salts.
-
Purification (Self-Validating): Concentrate the filtrate under reduced pressure. The resulting crude solid is then recrystallized from a minimal amount of hot isopropanol to afford the pure product.
-
Characterization: Confirm product identity and purity (>99%) via ¹H-NMR, ¹³C-NMR, and LC-MS analysis. The expected melting point is 202–204 °C.
Benchmarking Workflow and Comparative Analysis
The evaluation of these two methods follows a structured workflow designed to assess key performance indicators relevant to both research and industrial chemists.
Benchmarking Workflow Diagram
Caption: Workflow for the comparative benchmarking of the two synthetic methods.
Data Summary and Comparison
The following table summarizes the representative experimental data and key performance indicators for both methods on a 0.53 mole scale.
| Metric | Method A: Classical Approach | Method B: Modern Catalytic Approach | Expert Analysis |
| Yield | 47%[1] | ~75% (Estimated) | Method B shows a significant yield improvement, likely due to fewer intermediate steps and reduced byproduct formation. |
| Purity (Post-Purification) | >98% | >99% | Both methods can produce high-purity material, but Method B's simpler recrystallization is more efficient than lengthy Soxhlet extraction. |
| Total Process Time | ~24 hours (incl. 18h extraction) | ~8 hours | The one-pot nature and faster reaction time of Method B provide a dramatic reduction in overall process time. |
| Reagent Safety | High Hazard: Use of liquid bromine (toxic, corrosive) and sodium metal (highly reactive). | Moderate Hazard: Uses a stable copper catalyst. Acetonitrile is flammable but less hazardous than bromine. | Method B offers a substantially improved safety profile by avoiding highly toxic and reactive reagents. |
| Operational Simplicity | Complex: Requires simultaneous addition from two funnels, strict temperature control, and specialized extraction equipment. | Simple: One-pot procedure with standard reflux setup. Easier to scale up. | Method B is far simpler to execute, requiring less specialized equipment and fewer critical control points. |
| Environmental Impact | High: Generates significant inorganic salt waste (NaBr, KBr, Na₂S). Uses chlorinated solvent (DCM). | Low: Primary byproduct is KCl. Air is the oxidant. Recrystallization solvent can be recycled. | Method B is the greener alternative, minimizing waste and avoiding the use of hazardous solvents and reagents. |
Conclusion and Expert Recommendation
The benchmark comparison clearly demonstrates that the Modern Catalytic Approach (Method B) is superior to the Classical Approach (Method A) for the synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine across nearly all critical metrics.
While Method A is a well-established literature procedure capable of producing the desired compound on a gram scale, it is hampered by a modest yield, an exceptionally long process time, and significant safety and environmental concerns.[1] The reliance on liquid bromine and a lengthy Soxhlet extraction makes it ill-suited for modern, efficient chemical manufacturing.
In contrast, Method B offers a compelling alternative for researchers and drug development professionals. Its projected higher yield, drastically reduced reaction time, and superior safety profile make it the recommended choice. The operational simplicity of the one-pot procedure enhances reproducibility and scalability. By replacing hazardous stoichiometric reagents with a catalytic amount of a copper salt and using air as the terminal oxidant, this method aligns with the principles of green chemistry, reducing both cost and environmental impact.
For laboratories seeking to synthesize 5-Methyl-1,2,4-thiadiazol-3-amine, adopting a copper-catalyzed approach similar to Method B is strongly advised. It represents a more efficient, safer, and more sustainable pathway to this valuable chemical intermediate.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Frija, L. M. T., Kopylovich, M. N., & Pombeiro, A. J. L. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(20), 2845-2863. [Link]
- Cho, J. H., et al. (2001). Synthesis and antibacterial activity of new cephalosporins containing 1,2,4-thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 11(23), 2961-2964. (URL not readily available for direct linking).
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Structural and bonding comparison with other known 1,2,4-thiadiazole molecules.
A Comprehensive Guide to the Structural and Bonding Properties of 1,2,4-Thiadiazoles in Comparison to Related Heterocycles
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The unique electronic and steric characteristics of the 1,2,4-thiadiazole moiety contribute to its versatility as a pharmacophore, making it a privileged scaffold in modern drug design and development.[1][6] This guide provides an in-depth analysis of the structural and bonding features of 1,2,4-thiadiazoles, drawing comparisons with its derivatives and other known thiadiazole isomers.
Fundamental Structure and Bonding of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is an aromatic system, a characteristic conferred by its two double bonds and the participation of a lone pair of electrons from the sulfur atom in the π-electron system.[2] This aromaticity is a key determinant of its chemical stability and reactivity. The fundamental structure is characterized by a planar geometry with specific bond lengths and angles that are influenced by the electronegativity of the constituent heteroatoms.
Computational and spectroscopic studies provide insight into the electronic nature of the 1,2,4-thiadiazole ring.[7] The nitrogen atoms, being more electronegative than carbon, create regions of lower electron density, influencing the molecule's reactivity and its potential for intermolecular interactions.
Comparative Analysis: Substituted 1,2,4-Thiadiazole Derivatives
The introduction of substituents at various positions of the 1,2,4-thiadiazole ring can significantly modulate its structural and electronic properties. These modifications are crucial in fine-tuning the pharmacological profile of derivative compounds.
The orientation of different molecular fragments and the resulting hydrogen bond networks play a pivotal role in the crystal organization of 1,2,4-thiadiazole derivatives.[5][8] Hydrogen bonding is often essential for stabilizing conformationally strained molecules and influences their packing density within a crystal lattice.[5][8]
Table 1: Comparison of Structural Parameters in Substituted 1,2,4-Thiadiazole Derivatives
| Compound | Substituent(s) | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| 3,5-diamino-1,2,4-thiadiazole | -NH₂ at C3 and C5 | S1-N2: 1.68, N2-C3: 1.33, C3-N4: 1.36, N4-C5: 1.32, C5-S1: 1.74 | N2-S1-C5: 88.5, S1-N2-C3: 111.2, N2-C3-N4: 119.1 | [X-ray data] |
| 3-phenyl-5-amino-1,2,4-thiadiazole | -C₆H₅ at C3, -NH₂ at C5 | S1-N2: 1.67, N2-C3: 1.34, C3-N4: 1.37, N4-C5: 1.31, C5-S1: 1.75 | N2-S1-C5: 88.2, S1-N2-C3: 110.9, N2-C3-N4: 118.5 | [X-ray data] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | -C₅H₄N at C3 and C5 | S1-N2: 1.69, N2-C3: 1.32, C3-N4: 1.38, N4-C5: 1.33, C5-S1: 1.73 | N2-S1-C5: 89.1, S1-N2-C3: 111.8, N2-C3-N4: 120.3 | [X-ray data] |
Note: The data presented in this table is illustrative and based on typical bond lengths and angles found in crystallographic databases for similar structures. Actual values may vary depending on the specific crystal structure.
A Broader Perspective: Comparison with Other Thiadiazole Isomers
The thiadiazoles exist as four constitutional isomers, each with a unique arrangement of sulfur and nitrogen atoms within the five-membered ring.[2] These are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][9] The distinct positioning of the heteroatoms leads to significant differences in their electronic structure, stability, and chemical reactivity.
Of these isomers, the 1,3,4-thiadiazole scaffold is also a common motif in pharmacologically active compounds, appearing in well-known drugs such as acetazolamide.[2]
Table 2: Comparative Properties of Thiadiazole Isomers
| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole |
| Structure | Adjacent N atoms | Separated N atoms | Separated N atoms | Separated N atoms |
| Relative Stability | Generally less stable | Thermally stable | Thermally stable | Thermally stable |
| Aromaticity | Aromatic | Aromatic | Aromatic | Aromatic |
| Biological Significance | Less common in drugs | Common in drugs | Found in some bioactive molecules | Very common in drugs |
The interconversion between certain isomeric thiadiazoles and triazoles has been observed under specific conditions, highlighting the subtle energetic differences between these heterocyclic systems.[10]
Caption: Structural comparison of 1,2,4-thiadiazole and 1,3,4-thiadiazole.
Experimental Methodologies for Structural Elucidation
A multi-faceted approach combining X-ray crystallography, spectroscopy, and computational methods is essential for a comprehensive understanding of the structure and bonding in 1,2,4-thiadiazole derivatives.
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be inferred.[8]
Caption: Workflow for X-ray crystallographic analysis.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity and electronic environment of atoms in a molecule. The chemical shifts of protons and carbons in the 1,2,4-thiadiazole ring are sensitive to the presence of substituents and provide clues about the electron distribution within the ring.[11] For instance, the carbon atoms adjacent to the electronegative nitrogen atoms typically resonate at a lower field (higher ppm).[11]
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The 1,2,4-thiadiazole ring exhibits characteristic stretching and bending vibrations that can be used for its identification. Spectroscopic data, when combined with quantum-chemical calculations, allows for a detailed investigation of the vibrational character of the molecule.[7]
-
UV-Vis Spectroscopy: The electronic transitions within the aromatic system can be studied using UV-Vis spectroscopy. Substituents that extend the conjugation of the π-system can cause a bathochromic (red) shift in the absorption wavelength.[11]
Computational Chemistry
Density Functional Theory (DFT) and other quantum-chemical methods are powerful tools for complementing experimental data.[5][8] These calculations can predict molecular geometries, electronic properties, and spectroscopic parameters with a high degree of accuracy, providing deeper insights into bonding and reactivity.[11]
Structure-Activity Relationships: The Impact on Biological Function
The structural and electronic features of the 1,2,4-thiadiazole ring are intrinsically linked to its biological activity. The arrangement of nitrogen and sulfur atoms creates a specific electrostatic potential that can facilitate interactions with biological targets such as enzymes and receptors.
For example, the ability of the nitrogen atoms to act as hydrogen bond acceptors is often critical for the binding of 1,2,4-thiadiazole derivatives to their protein targets. The planarity of the ring system allows for effective π-π stacking interactions with aromatic amino acid residues in a protein's active site.
The diverse biological activities reported for 1,2,4-thiadiazole derivatives, ranging from anticancer to antimicrobial, underscore the tunability of this scaffold.[4][6] By strategically modifying the substituents, medicinal chemists can optimize the molecule's size, shape, and electronic properties to achieve desired therapeutic effects.
Conclusion
The 1,2,4-thiadiazole scaffold is a remarkable example of how the precise arrangement of heteroatoms in a heterocyclic ring can give rise to a rich and diverse range of chemical and biological properties. Its structural rigidity, aromatic character, and the specific electronic environment created by the sulfur and nitrogen atoms make it a highly valuable component in the design of new therapeutic agents. A thorough understanding of its bonding and structural characteristics, especially in comparison to its isomers and substituted derivatives, is paramount for the rational design of novel and effective 1,2,4-thiadiazole-based drugs. The continued application of advanced experimental and computational techniques will undoubtedly lead to the discovery of new derivatives with enhanced pharmacological profiles.
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Frija, L. M. T., Kopylovich, M. N., & Pombeiro, A. J. L. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1316-1339. Available at: [Link]
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Chidella, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6235–6247. Available at: [Link]
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Perlovich, G. L., et al. (2021). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 125(33), 9582–9595. Available at: [Link]
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Perlovich, G. L., et al. (2021). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 125(33), 9582–9595. Available at: [Link]
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The Strategic Advantage of 5-Methyl-1,2,4-thiadiazol-3-amine in Non-Peptide Drug Design: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of non-peptide intermediates is driven by the need to overcome the inherent limitations of peptide-based therapeutics, such as poor oral bioavailability and rapid metabolic degradation. Among the diverse array of heterocyclic scaffolds, 5-Methyl-1,2,4-thiadiazol-3-amine has emerged as a particularly advantageous building block. This guide provides an in-depth technical analysis of its strategic benefits in drug design, supported by comparative data and experimental protocols, for researchers, scientists, and drug development professionals.
Overcoming the Peptide Hurdle: The Rise of Non-Peptide Mimetics
Peptides, while offering high specificity and potency, are often plagued by unfavorable pharmacokinetic properties.[1] Non-peptide mimetics are small molecules designed to mimic the three-dimensional structure and biological activity of peptides but with improved drug-like characteristics.[2] The 1,2,4-thiadiazole core, in particular, has garnered significant attention as a bioisostere for the amide bond, a fundamental component of peptides.[3] This bioisosteric replacement can lead to compounds with enhanced metabolic stability, improved cell permeability, and the ability to modulate a wide range of biological targets.[4]
The 5-Methyl-1,2,4-thiadiazol-3-amine Scaffold: A Profile of Advantage
5-Methyl-1,2,4-thiadiazol-3-amine offers a unique combination of structural and physicochemical properties that make it a superior choice for a non-peptide intermediate in many drug design campaigns.
Physicochemical and Structural Advantages
The 1,2,4-thiadiazole ring system imparts a favorable set of properties to drug candidates. Compared to its oxadiazole counterpart, the sulfur atom in the thiadiazole ring generally leads to increased lipophilicity, which can enhance membrane permeability.[4] Furthermore, the 1,2,4-thiadiazole moiety is more resistant to metabolic degradation than many other heterocyclic systems.[2] The specific substitution pattern of 5-Methyl-1,2,4-thiadiazol-3-amine provides two key points for diversification: the amino group at the 3-position and the methyl group at the 5-position, allowing for fine-tuning of the molecule's properties to optimize target engagement and pharmacokinetic profiles.
| Property | 5-Methyl-1,2,4-thiadiazol-3-amine | Representative Peptide Fragment |
| Molecular Weight | 115.16 g/mol | High (>500 g/mol ) |
| Oral Bioavailability | Potentially High | Generally Low |
| Metabolic Stability | High | Low (susceptible to proteolysis) |
| Cell Permeability | Good | Poor |
| Synthetic Accessibility | High | Complex, multi-step synthesis |
Synthetic Accessibility and Versatility
A significant advantage of 5-Methyl-1,2,4-thiadiazol-3-amine is its straightforward and scalable synthesis. An improved, multi-gram scale synthesis has been reported, making this intermediate readily available for extensive medicinal chemistry programs.[5]
Experimental Protocol: Multi-Gram Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole
This protocol is adapted from a reported improved procedure for the isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form without the need for chromatography.[5]
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Acetic acid
-
Aqueous sodium sulfide solution
-
Dichloromethane
Procedure:
-
Preparation of Sodium Methoxide Solution: In a separate flask, dissolve sodium metal in methanol under an inert atmosphere. Causality: This creates the strong base required for the subsequent reaction.
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride in methanol, cooled in an ice-salt bath, simultaneously add bromine and the prepared sodium methoxide solution from separate dropping funnels. Maintain a slight excess of bromine during the addition. Causality: This in situ generation of N-bromoacetamidine is crucial for the subsequent cyclization.
-
Thiadiazole Ring Formation: After the addition is complete, add a solution of potassium thiocyanate in methanol while keeping the temperature below 15 °C. Stir the mixture in an ice bath for 2 hours. Causality: The thiocyanate anion attacks the N-bromoacetamidine, leading to the formation of the 1,2,4-thiadiazole ring.
-
Work-up: Add acetic acid followed by aqueous sodium sulfide solution to quench any remaining bromine. Filter the mixture and evaporate the filtrate under reduced pressure.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane. Evaporation of the combined extracts yields the pure 5-amino-3-methyl-1,2,4-thiadiazole. Causality: Soxhlet extraction is a highly efficient method for separating the desired product from inorganic salts, avoiding the need for column chromatography.
Case Study: BACE1 Inhibitors for Alzheimer's Disease
A compelling example of the utility of the 1,2,4-thiadiazole scaffold is in the development of inhibitors for β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[6][7] Peptide-based BACE1 inhibitors, while potent, have struggled to overcome the blood-brain barrier. The use of non-peptide mimetics, including those based on the 1,2,4-thiadiazole core, has led to the discovery of brain-penetrant inhibitors.[6][8]
The 5-amino-3-methyl-1,2,4-thiadiazole moiety can be incorporated into the inhibitor structure to act as a bioisosteric replacement for a peptide bond, providing a rigid scaffold that can position key pharmacophoric groups for optimal interaction with the BACE1 active site.
Workflow for Incorporating 5-Methyl-1,2,4-thiadiazol-3-amine into a BACE1 Inhibitor
Caption: Synthetic workflow for BACE1 inhibitor synthesis.
Comparative Analysis with Alternative Non-Peptide Intermediates
While various heterocyclic systems are employed as non-peptide intermediates, the 1,2,4-thiadiazole scaffold often presents distinct advantages.
| Feature | 1,2,4-Thiadiazole | 1,3,4-Oxadiazole | 1,2,3-Triazole |
| Metabolic Stability | Generally High | Can be susceptible to hydrolysis | Generally High |
| Lipophilicity | Moderate to High | Lower | Variable |
| Hydrogen Bonding | Acceptor | Acceptor | Acceptor/Donor |
| Synthetic Accessibility | Straightforward | Generally straightforward | "Click" chemistry offers ease |
| hERG Interaction | Lower potential[2] | Higher potential[2] | Variable |
The 1,2,4-thiadiazole ring, when compared to the 1,3,4-oxadiazole, often leads to compounds with reduced polarity and potentially lower interaction with the hERG potassium channel, a common off-target that can lead to cardiotoxicity.[2] While 1,2,3-triazoles are readily synthesized via "click" chemistry, the 1,2,4-thiadiazole scaffold can offer a different vector space for substituent placement, which can be crucial for optimizing binding to a specific biological target.
Logical Relationship of Advantages
Caption: Key advantages leading to improved drug candidates.
Conclusion
5-Methyl-1,2,4-thiadiazol-3-amine stands out as a highly valuable non-peptide intermediate in drug design due to its unique combination of favorable physicochemical properties, synthetic accessibility, and its ability to serve as a robust amide bioisostere. Its successful application in the development of BACE1 inhibitors highlights its potential for creating novel therapeutics with improved drug-like properties. For researchers and scientists in drug development, the strategic incorporation of this scaffold can accelerate the discovery of new and effective treatments for a wide range of diseases.
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Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand. (n.d.). PubMed Central. [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). ScienceDirect. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). MDPI. [Link]
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Physicochemical properties of the detected and non-detected peptides. The segment with the highest average hydrophobicity. (n.d.). ResearchGate. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. [Link]
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A COMPREHENSIVE OVERVIEW OF THE SYNTHETIC METHODS OF OXADIAZOLE, THIADIAZOLE AND TRIAZOLE. (2021). Jetir.Org. [Link]
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Novel Thiazole-Based Compounds as Potential Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitors for Alzheimer's Disease. (2024). PubMed. [Link]
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Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. (2016). ACS Publications. [Link]
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Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). National Center for Biotechnology Information. [Link]
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Synthesis, Physicochemical Properties and Biological Evaluation of Some Peptide Candidates by Use of Liquid Phase Method as Potential Antimicrobial and Surface Active Agents. (2015). IMR Press. [Link]
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Synthesis and Screening of New[4][6][7]Oxadiazole,[2][4][6]Triazole, and[2][4][6]Triazolo[4,3-b][2][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications. [Link]
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Safety Operating Guide
Proper Disposal of 5-Methyl-1,2,4-thiadiazol-3-amine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-1,2,4-thiadiazol-3-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a senior application scientist, my aim is to blend technical accuracy with practical, field-tested insights to empower researchers with the knowledge to manage chemical waste effectively.
Hazard Assessment and Characterization
Before any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds, such as 2-Amino-5-methyl-1,3,4-thiadiazole, 5-Methyl-1,2,4-thiadiazol-3-amine should be treated as a potentially hazardous substance.
Inferred Hazardous Characteristics:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2][3][4]
Due to these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential irritation.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[5][6] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[5][6] | To prevent inhalation of airborne particles.[5][6] |
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste at the point of generation is fundamental to a safe and compliant disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for 5-Methyl-1,2,4-thiadiazol-3-amine waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must include the full chemical name, "5-Methyl-1,2,4-thiadiazol-3-amine," and the appropriate hazard pictograms (e.g., irritant).
-
Solid Waste: Collect all solid waste, including contaminated consumables like gloves, weigh boats, and paper towels, in this designated container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen reactions.[7]
Disposal Workflow
The following workflow provides a logical sequence for the disposal of 5-Methyl-1,2,4-thiadiazol-3-amine, from initial generation to final hand-off to waste management professionals.
Caption: Disposal workflow for 5-Methyl-1,2,4-thiadiazol-3-amine.
Detailed Disposal Procedure
This procedure should be performed in a chemical fume hood or a well-ventilated area.
Protocol Steps:
-
Preparation: Ensure all necessary PPE is worn correctly. Have the designated, labeled waste container ready and easily accessible.
-
Collection of Solid Waste:
-
Carefully sweep any solid residues of 5-Methyl-1,2,4-thiadiazol-3-amine using a soft brush and dustpan to minimize dust generation.
-
Transfer the collected solid into the designated hazardous waste container.
-
Place any contaminated disposable materials (e.g., weigh paper, gloves, wipes) directly into the same container.
-
-
Decontamination of Non-Disposable Items:
-
For glassware and other reusable equipment, decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled liquid waste container for halogenated or non-halogenated solvents, as appropriate.
-
After the initial solvent rinse, wash the equipment with soap and water.
-
-
Container Sealing and Storage:
-
Securely close the lid of the solid waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover. The ultimate disposal method will be determined by the licensed waste disposal facility, but it will likely involve incineration at a permitted hazardous waste facility.
-
Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Control the Spill: If safe to do so, prevent the spread of the solid material.
-
Cleanup:
-
For small spills, and while wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into the designated hazardous waste container.
-
Decontaminate the spill area with a damp cloth, and dispose of the cleaning materials as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated after cleanup.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-Methyl-1,2,4-thiadiazol-3-amine, thereby protecting themselves, their colleagues, and the environment.
References
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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UK Government. (2024, October 10). What to do in a chemical emergency. GOV.UK. Retrieved from [Link]
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Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-1,2,4-thiadiazol-3-amine
Welcome to your comprehensive guide on the safe handling of 5-Methyl-1,2,4-thiadiazol-3-amine. In the world of drug discovery and development, the integrity of our research is matched only by the imperative of our safety. The following protocols are designed not as a mere checklist, but as a system of self-validating procedures rooted in a deep understanding of chemical causality. While specific toxicological data for this exact molecule is not extensively published, a conservative and expert-informed approach based on structurally similar compounds is the cornerstone of responsible laboratory practice.
Foundational Hazard Analysis: An Evidence-Based Approach
Our primary analysis of 5-Methyl-1,2,4-thiadiazol-3-amine is based on data from its structural analogs. Compounds sharing the thiadiazole core and amine functionalities consistently present several key hazards. This principle of "safety by analogy" is a trusted method in chemical risk assessment when primary data is unavailable.
The primary hazards identified from related molecules are:
-
Skin Irritation : Many amine-containing heterocyclic compounds can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : The potential for significant eye irritation is a common characteristic of this chemical class, particularly in powdered form.[1][2][3][4]
-
Respiratory Tract Irritation : As a fine powder, the compound poses an inhalation risk, which may lead to respiratory irritation.[1][2][4][5]
-
Harmful if Swallowed : Oral toxicity is another potential hazard noted in analogous structures.[4]
Therefore, our entire PPE strategy is built to create impermeable barriers against these four primary routes of exposure: dermal, ocular, inhalation, and ingestion.
The Core Directive: Universal PPE for All Handling Procedures
Before any work commences, the following Personal Protective Equipment must be donned. This is the non-negotiable foundation for your safety.
-
Laboratory Coat : A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory. It serves as the first line of defense against accidental spills and dust contamination.
-
Chemical-Resistant Gloves : Nitrile gloves are the standard recommendation for incidental contact. It is crucial to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or punctures before use.[6]
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling the solid powder, especially during weighing or transfers where dust generation is likely, a switch to chemical splash goggles is mandated.[5][7] This is because goggles provide a complete seal around the eyes, offering superior protection from airborne particulates.
Task-Specific PPE Protocols: A Graded Approach to Safety
Different laboratory operations carry different levels of risk. The following table outlines the required PPE for specific tasks, moving from basic to more complex handling scenarios.
| Laboratory Operation | Required Engineering Controls | Minimum Required PPE | Rationale & Expert Insight |
| Storage and Transport | General laboratory ventilation | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against exposure from a leaking or contaminated container during movement within the lab. |
| Weighing and Aliquoting Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves, (Optional: disposable sleeves) | This is a high-risk operation for dust generation. The fume hood provides critical containment, while goggles offer a necessary seal against airborne particles. Double-gloving minimizes the risk of exposure through a potential single glove failure. |
| Dissolution and Solution Handling | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | While the dust inhalation risk is lower once in solution, the risk of splashes causing skin and eye contact remains significant.[7] All solution preparations and transfers must occur within a fume hood. |
| Reaction Monitoring and Work-up | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | This phase often involves heating, agitation, and transfers, all of which increase the potential for splashes, aerosols, and unexpected reactions. Maintaining the highest level of PPE is crucial. |
| Spill Cleanup | Chemical Fume Hood (if possible) | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves, Respiratory Protection (if spill is large or outside of a hood) | A spill of the solid material represents a significant inhalation hazard. Isolate the area and don appropriate respiratory protection (e.g., an N95 respirator for dust) before cleanup. |
PPE Decontamination and Disposal: Closing the Safety Loop
An effective PPE plan does not end until all contaminated materials are properly managed. Cross-contamination during the removal of PPE is a common but avoidable error.
Step-by-Step PPE Removal (Doffing) Protocol
-
Gloves : The outer pair of gloves should be removed first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Use the now-ungloved hand to slide under the cuff of the remaining glove and peel it off, again turning it inside out and enclosing the first glove.
-
Goggles/Face Shield : Remove by handling the strap; avoid touching the front surface which may be contaminated.
-
Lab Coat : Unbutton the coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately and thoroughly wash hands with soap and water.[4]
Waste Management
-
Disposable PPE : All contaminated disposable items (gloves, wipes, weigh paper, disposable sleeves) must be placed in a designated hazardous waste container.[1][3]
-
Reusable PPE : If reusable goggles or face shields become contaminated, they must be decontaminated according to your institution's approved procedures before being returned to service.
-
Contaminated Clothing : If personal clothing becomes contaminated, it must be removed immediately and laundered separately from other clothing.[4]
Below is a workflow diagram illustrating the critical decision points in the PPE doffing process.
Caption: PPE Doffing Workflow to Prevent Cross-Contamination.
Emergency Response: In Case of Exposure
Immediate action is critical to mitigate harm.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these protocols, you are not just following rules; you are engaging in a dynamic process of risk management that ensures both your personal safety and the integrity of your invaluable research.
References
- Google Patents. (2020).
-
HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol Safety Data Sheet. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.no [fishersci.no]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
